3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXTFMBDMMUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599092 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-67-6 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with the CAS Number 902837-67-6 .[1][2][3][4][5] It serves as a crucial intermediate and building block in the synthesis of a wide range of functionalized molecules.[1][2] The unique structural combination of a pyrazole core, a cyclopropyl group, and an aldehyde functional group imparts valuable reactivity and selectivity.[1][2] This makes it a compound of significant interest in pharmaceutical development and agrochemical research.[1][2] In the pharmaceutical sector, it is a key precursor for pyrazole derivatives known for their potential anti-inflammatory and analgesic properties.[1][2][6] In agrochemicals, it contributes to the design of novel and more effective pesticides.[1][2] Its aldehyde group allows for diverse chemical modifications, further broadening its utility in various synthetic pathways.[1][2]
Physicochemical and Pharmacokinetic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 902837-67-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |
| Molecular Weight | 150.18 g/mol | [1][2][3] |
| Appearance | Liquid | [1][2] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |
| Boiling Point | 272.1 ± 28.0 °C (Predicted) | [3] |
| Flash Point | 118.357 °C | [3] |
| Vapor Pressure | 0.006 mmHg at 25°C | [3] |
| Refractive Index | 1.643 | [3] |
| Storage Conditions | 0-8 °C | [1][2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[8][9]
General Experimental Protocol for the Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction:
-
Preparation of the Hydrazone Precursor: The appropriate ketone is reacted with a hydrazine derivative to form the corresponding hydrazone.
-
Formation of the Vilsmeier Reagent: In a separate reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to an excess of dimethylformamide (DMF) under cooling (typically 0-5 °C) to form the Vilsmeier reagent.
-
Formylation Reaction: The hydrazone precursor is dissolved in a suitable solvent and the Vilsmeier reagent is added. The reaction mixture is then heated, often at temperatures ranging from 60-80 °C, for several hours.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium bicarbonate, which leads to the precipitation of the crude product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.[9]
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Applications
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[10] Derivatives of pyrazole-4-carbaldehyde, including this compound, are valuable intermediates in the synthesis of novel therapeutic agents.[1][2] Research has highlighted their potential in developing drugs with:
-
Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic properties.[1][2][6] Some compounds in this class have demonstrated inhibitory effects on pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a core component of various compounds synthesized and tested for their antibacterial and antifungal efficacy.[10]
-
Anticancer Activity: Certain pyrazole derivatives have been investigated for their potential as antitumor agents.[7][10]
Agrochemical Applications
In the field of agricultural chemistry, this compound is utilized in the formulation of crop protection agents.[1][2] Its unique structure can be leveraged to develop more effective and environmentally safer pesticides.[1][2]
Biological Activity and Signaling Pathways
The anti-inflammatory effects of certain pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, the inhibition of TNF-α and IL-6 production can disrupt the downstream signaling cascades that lead to the expression of various inflammatory mediators.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 902837-67-6 [chemicalbook.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpsionline.com [jpsionline.com]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide on 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a reactive carbaldehyde moiety, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. Pyrazole derivatives are well-established pharmacophores known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and insights into its potential mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molar Mass | 150.18 g/mol | --INVALID-LINK--[1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 272.1 ± 28.0 °C | --INVALID-LINK--[1] |
| Flash Point | 118.357 °C | --INVALID-LINK--[1] |
| Vapor Pressure (at 25 °C) | 0.006 mmHg | --INVALID-LINK--[1] |
| pKa (Predicted) | 0.58 ± 0.10 | - |
| XLogP3 (Predicted) | 0.3 | --INVALID-LINK--[2] |
| Solubility | Poorly soluble in water | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[3][4][5][6] The following protocol is a representative procedure based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.
Synthesis via Vilsmeier-Haack Reaction
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole (starting material)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of a white solid indicates the generation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the N-methyl protons, the pyrazole ring proton, and the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the cyclopropyl group, the N-methyl group, the pyrazole ring, and the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group (typically around 1670-1700 cm⁻¹), as well as C-H and C=N stretching frequencies.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ), confirming its identity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Pyrazole derivatives are known to exhibit anti-inflammatory properties, often by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. This technical guide has provided essential physicochemical data, a detailed synthetic protocol, and a plausible mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities with therapeutic potential. Further investigation into the biological activities and structure-activity relationships of derivatives of this compound is warranted to fully explore its medicinal chemistry applications.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemmethod.com [chemmethod.com]
- 5. jpsionline.com [jpsionline.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis is presented as a two-step process commencing with the construction of the pyrazole core via a Knorr-type synthesis, followed by the introduction of the carbaldehyde functionality at the C4 position through a Vilsmeier-Haack formylation. This document furnishes detailed experimental protocols, tabulated physicochemical and quantitative data for all intermediates and the final product, and illustrative diagrams of the synthetic pathway and experimental workflows to facilitate practical application in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the cyclopropyl group can enhance the metabolic stability and binding affinity of derivative compounds, making this scaffold attractive for the development of novel therapeutic agents and crop protection agents.[1] This guide details a robust and adaptable two-step synthesis route, providing researchers with the necessary information to produce this key intermediate.
Overall Synthesis Pathway
The synthesis of this compound is proposed to proceed through two key transformations:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole ring by the condensation of a 1,3-dicarbonyl compound, 1-cyclopropyl-1,3-butanedione, with methylhydrazine.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the electron-rich C4 position of the pyrazole ring using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole
This step is divided into two parts: the synthesis of the 1,3-dicarbonyl precursor and the subsequent cyclization to form the pyrazole.
This procedure is adapted from a known synthesis of 1-cyclopropyl-1,3-butanedione.
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide (21 wt% solution in ethanol)
-
10% Aqueous hydrochloric acid
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in ethanol (0.1 mol).
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux to remove ethanol by azeotropic distillation. Add additional ethyl acetate as needed.
-
After approximately 3 hours, when the temperature of the distillate reaches 75 °C, allow the reaction to cool and stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution at 0 °C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.
This protocol is a general procedure for the Knorr pyrazole synthesis and is adapted for the specific starting materials.
Materials:
-
1-Cyclopropyl-1,3-butanedione
-
Methylhydrazine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1 equivalent) in glacial acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-cyclopropyl-1-methyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole
This protocol is adapted from a detailed guide for the formylation of 3-methylpyrazole and is expected to be effective for the 3-cyclopropyl analogue.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM, optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. If the reaction is sluggish, as monitored by TLC, consider heating the mixture to 70-80 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
The following tables summarize the physicochemical properties and expected analytical data for the key compounds in the synthesis pathway.
Table 1: Physicochemical Properties of Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Colorless liquid | 112 |
| 1-Cyclopropyl-1,3-butanedione | C₇H₁₀O₂ | 126.15 | Clear colorless oil | 68-70 @ 12 Torr |
| Methylhydrazine | CH₆N₂ | 46.07 | Colorless liquid | 87.5 |
| 3-cyclopropyl-1-methyl-1H-pyrazole | C₇H₁₀N₂ | 122.17 | - | - |
Table 2: Physicochemical and Predicted Analytical Data for the Final Product
| Property | Value |
| Compound Name | This compound |
| CAS Number | 902837-67-6 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 |
| Appearance | Liquid |
| Boiling Point | 272.1 ± 28.0 °C (Predicted) |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.58 ± 0.10 (Predicted) |
| Predicted ¹H NMR | Signals expected for N-methyl, cyclopropyl, pyrazole, and aldehyde protons. |
| Predicted ¹³C NMR | Signals expected for N-methyl, cyclopropyl, pyrazole, and carbonyl carbons. |
| Purity | ≥ 95% (Commercially available) |
Table 3: Expected Spectroscopic Data
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) | Expected Mass Spectrum (m/z) |
| 3-cyclopropyl-1-methyl-1H-pyrazole | N-CH₃ (singlet), Pyrazole-H (singlets/doublets), Cyclopropyl-H (multiplets) | N-CH₃, Pyrazole-C, Cyclopropyl-C | C-H, C=N, C=C | [M]+ at 122.17 |
| This compound | CHO (singlet, ~9.5-10.5), Pyrazole-H (singlet), N-CH₃ (singlet), Cyclopropyl-H (multiplets) | C=O (~185-195), Pyrazole-C, N-CH₃, Cyclopropyl-C | ~1680 (C=O, aldehyde), C-H, C=N, C=C | [M]+ at 150.18 |
Concluding Remarks
The synthetic pathway detailed in this guide offers a practical and efficient method for the preparation of this compound. The two-step approach, utilizing the well-established Knorr pyrazole synthesis and Vilsmeier-Haack formylation, provides a reliable route for obtaining this valuable intermediate. The provided experimental protocols are based on established chemical literature for similar transformations and can be optimized for specific laboratory conditions. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and organic synthesis, enabling the advancement of research and development projects that utilize this versatile pyrazole derivative.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds
This guide provides a comprehensive overview of the methodologies used to screen novel pyrazole compounds for potential therapeutic applications. Pyrazole, a five-membered heterocyclic ring, serves as a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details key experimental protocols, presents comparative quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Anticancer Activity Screening
The evaluation of novel pyrazole derivatives for anticancer activity is a primary focus in drug discovery. Many pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and various signaling pathways like EGFR and VEGFR-2.[4][5][6][7] The most common initial screening method to assess cytotoxicity is the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Living cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel pyrazole compounds (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[9][13] A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of selected novel pyrazole compounds against various human cancer cell lines, presented as IC50 (µM) or GI50 (µM) values.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | IC50 / GI50 (µM) | Source |
| Compound 25 | HT29 (Colon) | 3.17 | Axitinib | >10 | [6][14] |
| PC3 (Prostate) | 4.21 | Axitinib | >10 | [6][14] | |
| A549 (Lung) | 6.77 | Axitinib | >10 | [6][14] | |
| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [14] |
| Compound 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [14] |
| Compound 6b | HNO-97 (Head & Neck) | 10.5 | - | - | [15] |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 | [16] |
| A549 (Lung) | 0.69 | ABT-751 | 1.8 | [16] | |
| Compound 9 | EKVX (Lung) | 1.9 | Sorafenib | 1.90 | [17] |
Visualization: Anticancer Mechanism & Workflow
The workflow for screening novel compounds often follows a hierarchical process, starting from primary assays and progressing to more complex biological evaluations.
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways essential for cancer cell proliferation and survival. One such critical target is the vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in angiogenesis.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[18][19] A common and effective preliminary screening method is the agar well diffusion assay.[20]
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate uniformly seeded with a specific microorganism.[21][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)[18]
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[19]
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)[21]
-
Novel pyrazole compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[18]
-
Negative control (solvent, e.g., DMSO)[23]
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a sterile broth.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared inoculum to create a lawn of microbial growth.[23]
-
Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.[20][24]
-
Compound Addition: Carefully add a fixed volume (e.g., 100 µL) of the test pyrazole compound solution into a designated well.[20] Similarly, add the positive and negative controls to their respective wells.[21]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds into the agar.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).[19][21]
-
Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition (where microbial growth is suppressed) around each well in millimeters (mm).[21]
-
MIC Determination: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution or agar dilution methods. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[18]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the antimicrobial activity of selected pyrazole compounds, presented as the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard | Zone (mm) / MIC (µg/mL) | Source |
| Compound 21a | S. aureus (G+) | 28 | 62.5 | Chloramphenicol | 25 / 125 | [18] |
| E. coli (G-) | 25 | 125 | Chloramphenicol | 24 / 125 | [18] | |
| A. niger (Fungus) | 30 | 2.9 | Clotrimazole | 20 / 7.8 | [18] | |
| Compound 3 | E. coli (G-) | - | 0.25 | Ciprofloxacin | - / 0.5 | [19] |
| Compound 4 | S. epidermidis (G+) | - | 0.25 | Ciprofloxacin | - / 1.0 | [19] |
| Naphthyl derivative (6) | S. aureus (G+) | - | 0.78-1.56 | - | - | [25] |
Visualization: Antimicrobial Mechanism of Action
Several pyrazole derivatives have been found to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[25][26]
References
- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. srrjournals.com [srrjournals.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. botanyjournals.com [botanyjournals.com]
- 21. hereditybio.in [hereditybio.in]
- 22. mdpi.com [mdpi.com]
- 23. chemistnotes.com [chemistnotes.com]
- 24. researchgate.net [researchgate.net]
- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
Structural Elucidation of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Abstract: 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal and agrochemical research. Its unique molecular architecture, featuring a pyrazole core functionalized with cyclopropyl, methyl, and aldehyde groups, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, a probable synthetic pathway, and the suite of spectroscopic techniques required for unambiguous structure confirmation. All data is presented to aid researchers and drug development professionals in its synthesis and characterization.
Physicochemical and Molecular Properties
This compound is a liquid at room temperature and is characterized by the following properties.[1] The compound's molecular formula is C₈H₁₀N₂O, with a monoisotopic mass of 150.07932 Da.[2] Proper handling and storage, typically at 2-8°C, are recommended to maintain its stability.[1][3]
| Property | Value | Reference |
| CAS Number | 902837-67-6 | [1][3][4] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][5] |
| Appearance | Liquid | [1] |
| Predicted Boiling Point | 272.1 ± 28.0 °C | [3] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [3] |
| Flash Point | 118.357 °C | [3] |
| Storage Conditions | 2-8 °C | [3] |
Synthesis via Vilsmeier-Haack Formylation
The most established and efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6] The resulting electrophilic iminium salt then reacts with the pyrazole precursor at the most nucleophilic position (C4) to yield the target aldehyde after hydrolysis.
Experimental Protocol (General Procedure):
-
Reagent Preparation: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0°C), phosphorus oxychloride (POCl₃, ~1.5-3 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF), which acts as both reagent and solvent. The mixture is stirred for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: The precursor, 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent), is added to the Vilsmeier reagent. The reaction mixture is then heated, typically between 70-90°C, for several hours.[7][9] Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The resulting precipitate is filtered, or if an oil forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Structural Elucidation Workflow
The confirmation of the molecular structure of a synthesized compound is a critical step, achieved through a systematic workflow involving multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.
Spectroscopic Data and Interpretation
While specific experimental spectra for this exact compound are not widely published, its structure can be confidently predicted and would be confirmed by the following characteristic spectroscopic signatures.
4.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The analysis would verify the molecular formula C₈H₁₀N₂O by matching the experimentally observed exact mass to the theoretical value.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 151.08660 |
| [M+Na]⁺ | 173.06854 |
| [M+K]⁺ | 189.04248 |
| Data sourced from predicted values.[2] |
4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be dominated by a strong absorption from the aldehyde carbonyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-3050 | C-H Stretch | Cyclopropyl & Methyl C-H |
| ~2820, ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1670-1690 | C=O Stretch | Conjugated Aldehyde |
| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring |
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.95 | s (singlet) | 1H | Aldehyde (-H CO) |
| ~8.05 | s (singlet) | 1H | Pyrazole Ring (C5-H ) |
| ~3.90 | s (singlet) | 3H | N-Methyl (-CH ₃) |
| ~2.10 | m (multiplet) | 1H | Cyclopropyl Methine (-CH -) |
| ~1.15 | m (multiplet) | 2H | Cyclopropyl Methylene (-CH ₂-) |
| ~0.90 | m (multiplet) | 2H | Cyclopropyl Methylene (-CH ₂-) |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~185.0 | C=O | Aldehyde Carbonyl (C HO) |
| ~158.0 | C | Pyrazole Ring (C 3-Cyclopropyl) |
| ~140.0 | CH | Pyrazole Ring (C 5-H) |
| ~118.0 | C | Pyrazole Ring (C 4-CHO) |
| ~39.5 | CH₃ | N-C H₃ |
| ~12.0 | CH | Cyclopropyl C H |
| ~8.5 | CH₂ | Cyclopropyl C H₂ (2 carbons) |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and analytical spectroscopy. Its synthesis is reliably performed via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor. Confirmation of its structure relies on the collective evidence from mass spectrometry (verifying molecular formula), IR spectroscopy (identifying key functional groups), and detailed ¹H and ¹³C NMR analysis (mapping the complete C-H framework). This well-characterized molecule serves as a pivotal building block for developing new therapeutic agents and advanced agrochemicals.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. This compound | 902837-67-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. epubl.ktu.edu [epubl.ktu.edu]
Navigating the Solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. While this compound is noted for its synthetic utility, publicly available quantitative data on its solubility in common organic solvents is scarce. This document provides a framework for determining its solubility, including a detailed experimental protocol and a template for data organization.
Physicochemical Properties
Before addressing solubility, it is pertinent to understand the basic physicochemical properties of this compound. These properties can offer initial insights into its expected behavior in various solvents.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Reported as a liquid or solid |
| Boiling Point | 272.1 ± 28.0 °C (Predicted) |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) |
| Water Solubility | Poorly soluble |
Note: Some properties are predicted and should be confirmed experimentally.
Solubility in Organic Solvents: Data and Determination
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The principle of "like dissolves like" suggests that this moderately polar compound would exhibit greater solubility in polar organic solvents compared to nonpolar ones. However, experimental verification is essential.
For researchers requiring precise solubility values, the following section details a standard gravimetric method for its determination.
General Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a reliable method for quantitatively determining the solubility of a solid organic compound in an organic solvent at a specific temperature.[1][2]
Objective: To determine the concentration of a saturated solution of the analyte in a chosen solvent, and thereby its solubility.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.[3] Periodically check to ensure undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any suspended solid particles. This step is critical to avoid artificially high results.
-
-
Solvent Evaporation:
-
Weigh the evaporating dish containing the filtered solution to determine the total weight of the solution.
-
Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven. If using an oven, ensure the temperature is well below the boiling point of the solute to prevent its loss. A vacuum oven at a low temperature is ideal.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[1]
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/L or mg/mL.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Data Presentation Template
To facilitate systematic data collection and comparison, researchers can use the following table to record experimental solubility data for this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Alcohols | |||||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Ketones | |||||
| Acetone | 25 | ||||
| Methyl Ethyl Ketone | 25 | ||||
| Esters | |||||
| Ethyl Acetate | 25 | ||||
| Ethers | |||||
| Diethyl Ether | 25 | ||||
| Tetrahydrofuran (THF) | 25 | ||||
| Halogenated | |||||
| Dichloromethane (DCM) | 25 | ||||
| Chloroform | 25 | ||||
| Aromatic Hydrocarbons | |||||
| Toluene | 25 | ||||
| Amides | |||||
| Dimethylformamide (DMF) | 25 | ||||
| Other | |||||
| Acetonitrile | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | 25 |
References
spectroscopic data for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic information for the heterocyclic compound 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. This molecule is a versatile building block in medicinal and agrochemical research, noted for its unique cyclopropyl and pyrazole moieties which enhance chemical reactivity and selectivity.[1] This document collates predicted spectroscopic data and outlines a plausible, detailed experimental protocol for its synthesis and characterization, based on established methods for analogous compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.
Compound Identification
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Table 1: Compound Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 902837-67-6 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Liquid (Predicted) | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
Spectroscopic Data
Disclaimer: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound were not available in the reviewed literature. The following tables present predicted mass spectrometry data and expected ranges for NMR and IR spectroscopy based on the analysis of structurally similar compounds.
Mass Spectrometry (Predicted)
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the title compound.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 151.08660 | 135.4 |
| [M+Na]⁺ | 173.06854 | 147.2 |
| [M-H]⁻ | 149.07204 | 140.8 |
| [M+NH₄]⁺ | 168.11314 | 151.2 |
| [M+K]⁺ | 189.04248 | 143.7 |
| [M+H-H₂O]⁺ | 133.07658 | 128.1 |
| [M+HCOO]⁻ | 195.07752 | 159.0 |
| [M+CH₃COO]⁻ | 209.09317 | 179.2 |
| [M]⁺ | 150.07877 | 139.0 |
| [M]⁻ | 150.07987 | 139.0 |
| Data sourced from PubChem[3]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
The following tables provide expected chemical shift ranges for the protons and carbons of this compound. These estimations are based on typical values for the functional groups present and data from analogous pyrazole structures.
Table 3: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) |
| Pyrazole-H (C5-H) | 7.8 - 8.2 | Singlet (s) |
| N-Methyl (N-CH₃) | 3.8 - 4.1 | Singlet (s) |
| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet (m) |
| Cyclopropyl-CH₂ | 0.8 - 1.3 | Multiplet (m) |
Table 4: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Pyrazole C3 | 150 - 160 |
| Pyrazole C5 | 135 - 145 |
| Pyrazole C4 | 110 - 120 |
| N-Methyl (N-CH₃) | 35 - 40 |
| Cyclopropyl-CH | 10 - 15 |
| Cyclopropyl-CH₂ | 5 - 10 |
Infrared (IR) Spectroscopy (Expected)
The following table lists the expected characteristic IR absorption bands for the functional groups present in the molecule.
Table 5: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N stretch (pyrazole) | 1580 - 1620 | Medium |
| C-H stretch (aromatic/cyclopropyl) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved via a Vilsmeier-Haack formylation of 3-cyclopropyl-1-methyl-1H-pyrazole. This is a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.
Reaction Scheme:

Figure 2. Proposed synthesis of this compound via Vilsmeier-Haack reaction.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
Instrumentation:
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.
-
MS: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
The Ascendance of the Cyclopropyl Ring: A Technical Guide to Synthesis and Application in Heterocyclic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its unique conformational rigidity, electronic properties, and metabolic stability have made it a favored bioisosteric replacement for various functional groups, leading to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of cyclopropyl-containing heterocycles, offering a comprehensive resource for researchers in the field.
Introduction: The Strategic Advantage of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into a heterocyclic scaffold can profoundly influence its biological activity. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, allowing for electronic interactions with target proteins. Furthermore, its rigid nature can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. From a drug metabolism and pharmacokinetics (DMPK) perspective, the C-H bonds of a cyclopropane are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This guide will delve into the key synthetic methodologies that have enabled the widespread use of this valuable structural motif.
Key Synthetic Methodologies for Cyclopropyl-Containing Heterocycles
The synthesis of cyclopropyl-containing heterocycles has been revolutionized by the development of novel and efficient synthetic methods. This section details some of the most significant and widely adopted strategies.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of cyclopropane rings. This methodology often relies on the generation of radical intermediates that can participate in cyclopropanation reactions under gentle conditions, tolerating a wide range of functional groups.
A general workflow for photoredox-catalyzed cyclopropanation is depicted below:
Experimental Protocol: Photoredox-Catalyzed Cyclopropanation of Michael Acceptors
A representative procedure for the cyclopropanation of Michael acceptors using diiodomethane as the methylene source and a ruthenium-based photoredox catalyst is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the Michael acceptor (0.2 mmol), diiodomethane (1.0 mmol), and --INVALID-LINK--₂ (1-5 mol%) in degassed solvent (e.g., DMF or DMSO, 2 mL) is prepared in a sealed vial.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED (λ = 450 nm) at room temperature for 12-24 hours.
-
Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl-containing heterocycle.
Transition-Metal Catalysis
Transition-metal catalysis has been instrumental in the development of stereoselective methods for the synthesis of cyclopropyl-containing heterocycles. Catalysts based on rhodium, copper, and palladium are commonly employed to decompose diazo compounds, generating metal-carbene intermediates that readily undergo cyclopropanation with a variety of alkenes.
Experimental Protocol: Rh(III)-Catalyzed Directed Cyclopropanation of Allylic Alcohols
-
Reaction Setup: To an oven-dried vial is added the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), AgSbF₆ (10 mol%), and the N-enoxyphthalimide (0.1 mmol). The vial is purged with argon, and anhydrous 1,2-dichloroethane (1 mL) is added. The mixture is stirred at room temperature for 5 minutes.
-
Reagent Addition: The allylic alcohol (0.3 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.
-
Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the cyclopropyl ketone.
Enzymatic Synthesis
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral cyclopropanes. Engineered enzymes, particularly cytochrome P450 variants, have been developed to catalyze carbene transfer reactions with high diastereo- and enantioselectivity.
Experimental Protocol: Enzymatic Cyclopropanation using Engineered Cytochrome P450
-
Cell Culture and Lysis: E. coli cells expressing the engineered cytochrome P450 enzyme are grown and harvested. The cell pellet is resuspended in buffer and lysed by sonication.
-
Reaction Mixture: In a typical reaction, the cell lysate containing the enzyme is mixed with the alkene substrate, a carbene precursor (e.g., ethyl diazoacetate), and a reducing agent (e.g., sodium dithionite) in a buffered aqueous solution under anaerobic conditions.
-
Reaction: The reaction is incubated at a controlled temperature (e.g., 25 °C) with gentle shaking for a specified time (e.g., 24 hours).
-
Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield and enantiomeric excess of the cyclopropane product.
-
Purification: The product can be purified by column chromatography.
Classical Synthetic Methods
Traditional methods for cyclopropanation remain highly relevant and are frequently employed in both academic and industrial settings.
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated ketone or aldehyde to yield a cyclopropyl ketone.
Experimental Protocol: Corey-Chaykovsky Reaction for Cyclopropyl Ketone Synthesis
-
Ylide Formation: A solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO is treated with sodium hydride (1.1 eq) under an inert atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen ceases, indicating the formation of the ylide.
-
Reaction with Enone: The α,β-unsaturated ketone (1.0 eq) dissolved in an anhydrous solvent (e.g., THF) is added dropwise to the ylide solution at room temperature. The reaction is stirred for several hours until completion, as monitored by TLC.
-
Workup: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
Reaction Setup: To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether under an inert atmosphere is added a solution of the allylic alcohol (1.0 eq) in diethyl ether.
-
Reagent Addition: Diiodomethane (1.5 eq) is added dropwise to the mixture at a rate that maintains a gentle reflux. After the addition is complete, the reaction is stirred at reflux for several hours.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data on Synthetic Methodologies
The following tables summarize representative quantitative data for the discussed synthetic methodologies, highlighting their efficiency and stereoselectivity.
Table 1: Photoredox-Catalyzed Cyclopropanation
| Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Chalcone | --INVALID-LINK--₂ | DMF | 93 | >20:1 | N/A | |
| α,β-Unsaturated Ester | 4CzIPN | DMF | 85 | N/A | N/A | |
| Styrene | Organic Dye | Acetonitrile | 78 | 10:1 | 92 |
Table 2: Transition-Metal-Catalyzed Cyclopropanation
| Alkene | Catalyst | Diazo Reagent | Yield (%) | dr | ee (%) | Reference |
| Styrene | Rh₂(OAc)₄ | Ethyl Diazoacetate | 95 | 1:1 | N/A | |
| Allyl Acetate | Cu(acac)₂ | Ethyl Diazoacetate | 88 | 4:1 | N/A | |
| 1-Octene | Chiral Ru-complex | Phenyl Diazoacetate | 92 | >20:1 | 98 |
Table 3: Enzymatic Cyclopropanation
| Substrate | Enzyme | Yield (%) | dr | ee (%) | Reference |
| Styrene | Engineered P450 | 99 | 99:1 | >99 | |
| p-Methoxystyrene | Engineered P450 | 97 | 98:2 | >99 | |
| 1-Octene | Engineered P450 | 85 | 95:5 | 96 |
Table 4: Classical Cyclopropanation Methods
| Method | Substrate | Reagents | Yield (%) | dr | Reference |
| Corey-Chaykovsky | Chalcone | (CH₃)₃S(O)I, NaH | 85 | >10:1 | |
| Simmons-Smith | Cyclohexenol | CH₂I₂, Zn-Cu | 90 | >20:1 |
Applications in Drug Discovery: Targeting Key Signaling Pathways
Cyclopropyl-containing heterocycles have shown significant promise as therapeutic agents by modulating the activity of key biological targets. Two notable examples are their roles as tubulin polymerization inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Certain cyclopropyl-containing compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Methodological & Application
Application Notes: Synthesis of Bioactive Derivatives from 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate, featuring a reactive aldehyde group that serves as a handle for a wide array of chemical transformations.[4][5] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, making this building block particularly attractive for the development of novel therapeutic agents.[4]
This document provides detailed protocols for the synthesis of various derivatives from this starting material, focusing on key reactions relevant to drug discovery programs.
Core Synthetic Pathways & Methodologies
The aldehyde functional group of this compound is amenable to several carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a diverse library of compounds. The primary synthetic routes explored herein include the Wittig reaction, Knoevenagel condensation, and reductive amination.
Experimental Protocols
Protocol for Wittig Reaction: Synthesis of Alkene Derivatives
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[6][7] This protocol describes the synthesis of a generic alkene derivative using a phosphonium ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[8]
Methodology:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M solution in hexanes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF (5 mL).
-
Cool the ylide solution back to 0 °C.
-
Add the aldehyde solution dropwise to the ylide suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkene derivative.
-
Protocol for Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, to yield an α,β-unsaturated product.[9][10] These products are valuable intermediates for further Michael additions or cycloadditions.
Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL).
-
Add a catalytic amount of piperidine or ammonium carbonate (0.1 eq).[9]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress using TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product and wash with cold ethanol (2 x 5 mL).
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure product.
-
Protocol for Reductive Amination: Synthesis of Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds by converting an aldehyde into an amine. The process involves the initial formation of an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Add dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent (20 mL).
-
Add acetic acid (1-2 drops) to catalyze imine formation.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient, often with 1% triethylamine to prevent streaking) to yield the final amine derivative.
-
Data Summary
The following table summarizes the expected products and representative data for the derivatization of this compound.
| Reaction Type | Representative Reactant | Product Structure (Generic) | Typical Yield (%) | Molecular Weight ( g/mol ) |
| Wittig Reaction | Methyltriphenylphosphonium bromide | 4-(ethenyl)-3-cyclopropyl-1-methyl-1H-pyrazole | 70-85% | 148.21 |
| Knoevenagel Condensation | Malononitrile | 2-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile | 85-95% | 198.22 |
| Reductive Amination | Benzylamine | N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl)aniline | 65-80% | 241.33 |
| Reduction | Sodium Borohydride | (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methanol | 90-98% | 152.20 |
| Oxidation | Potassium Permanganate | 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | 50-70% | 166.17 |
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of pyrazole are frequently investigated as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer.[3] For instance, a synthesized derivative could potentially inhibit the Ras-Raf-MEK-ERK (MAPK) pathway, a key regulator of cell proliferation and survival.
The workflow and protocols described provide a robust framework for synthesizing a diverse chemical library from this compound. The resulting derivatives can be screened in various biological assays to identify novel lead compounds for drug development programs targeting a range of therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Knoevenagel Condensation with Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[1] Pyrazole scaffolds are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Consequently, the Knoevenagel condensation of pyrazole-4-carbaldehydes with various active methylene compounds represents a powerful strategy for the synthesis of novel, biologically active molecules. This application note provides a detailed protocol for this transformation, summarizing various reaction conditions and outlining the experimental workflow.
General Reaction Scheme
The Knoevenagel condensation between a pyrazole-4-carbaldehyde and an active methylene compound can be represented by the following general scheme:
Experimental Protocols
This section details a general and efficient protocol for the Knoevenagel condensation of pyrazole-4-carbaldehydes with malononitrile, adapted from a green chemistry approach.[5][6]
Materials:
-
Substituted pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Water (5 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or ultrasonic bath
-
Thin-layer chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL total) to the flask.
-
Initial Mixing: Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Reaction Conditions (Choose one):
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Sonication: Place the flask in an ultrasonic bath at ambient temperature. Monitor the reaction progress by TLC.[6]
-
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Summary of Reaction Conditions
The Knoevenagel condensation with pyrazole-4-carbaldehydes can be performed under various conditions. The following table summarizes different catalysts, solvents, and active methylene compounds that have been successfully employed.
| Pyrazole-4-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Reflux or Sonication | High | [5][6] |
| 1,3-diphenyl-1H-pyrazol-4-carbaldehyde | 3-methyl-1-phenylpyrazolin-5-(4H)-one | Borate Zirconia (B₂O₃/ZrO₂) | Aqueous medium | - | - | [7] |
| 1,3-diphenyl-1H-pyrazol-4-carbaldehyde | 3-methyl-1-phenylpyrazolin-5-(4H)-one | Ethylammonium nitrate (ionic liquid) | - | Room Temperature | - | [7] |
| 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Cyclic active methylene compounds | Zn(Proline)₂ | Solvent-free or Water | - | Good | [8] |
| (Hetero)aromatic aldehydes (for pyrano[2,3-c]pyrazole synthesis) | Malononitrile, Diethyl malonate | Piperidine (5 mol%) | Aqueous medium | Room Temperature, 20 min | 85-93 | [9] |
| Aromatic Aldehydes | Malononitrile, Ethyl cyanoacetate | I₂/K₂CO₃ | - | Room Temperature | Good to High | [8] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Knoevenagel condensation of pyrazole-4-carbaldehydes.
Signaling Pathway Diagram (General Mechanism)
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. chemmethod.com [chemmethod.com]
- 4. sciensage.info [sciensage.info]
- 5. epa.oszk.hu [epa.oszk.hu]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a substituted pyrazole core, a reactive aldehyde group, and a lipophilic cyclopropyl moiety, make it an attractive scaffold for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The aldehyde functionality serves as a convenient handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug discovery. This document provides an overview of its applications, along with detailed experimental protocols for its synthesis and derivatization.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the synthesis of pyrazole-4-carbaldehydes, adapted for the synthesis of this compound from the corresponding 3-cyclopropyl-1-methyl-1H-pyrazole precursor.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyclopropyl group and a reactive carbaldehyde moiety enhances its potential for developing novel therapeutics.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-containing compounds have been successfully developed as kinase inhibitors. While specific data for derivatives of this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has shown significant activity against various kinases, including Janus kinases (JAKs).
The JAK/STAT signaling pathway is a key cascade in cytokine signaling, playing a pivotal role in the immune response and hematopoiesis. Aberrant JAK/STAT signaling is associated with autoimmune diseases and myeloproliferative neoplasms.
Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-amino derivatives | JAK2 | 6.5 | [1] |
| 4-Amino-(1H)-pyrazole derivatives | JAK1 | 3.4 | [2] |
| 4-Amino-(1H)-pyrazole derivatives | JAK2 | 2.2 | [2] |
| 4-Amino-(1H)-pyrazole derivatives | JAK3 | 3.5 | [2] |
| Pyrazolobenzodiazepines | CDK2 | <10 | [3] |
| Pyrazole Biaryl Sulfonamides | LRRK2 | 15 | [4] |
Note: The compounds listed are examples of pyrazole-based kinase inhibitors and are not direct derivatives of this compound.
Anticancer Activity
The pyrazole nucleus is a common feature in many anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. The aldehyde group of this compound provides a versatile point for modification to generate libraries of compounds for anticancer screening.
Table 2: Examples of Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 | [5] |
| Pyrazolyl benzimidazole derivative | HT29 (Colon) | 0.381 | [6] |
| Pyrazole derivative | MIAPaCa (Pancreatic) | 0.28 | [6] |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 (Breast) | 11 | [7] |
Note: The compounds listed are examples of pyrazole-based anticancer agents and are not direct derivatives of this compound.
Derivatization of this compound
The aldehyde functionality is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the exploration of structure-activity relationships (SAR). A common derivatization is the condensation with primary amines to form Schiff bases.
Experimental Protocol: Schiff Base Formation
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The established importance of the pyrazole scaffold in medicinal chemistry, combined with the synthetic accessibility and reactivity of the aldehyde group, provides a strong foundation for its use in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions. The protocols provided herein offer a starting point for the synthesis and derivatization of this promising heterocyclic building block. Further exploration of the chemical space around this scaffold is warranted to uncover new and potent bioactive molecules.
References
- 1. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established chemical principles and literature precedents for analogous pyrazole-4-carbaldehydes. At the time of writing, specific experimental data for the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde with a wide range of amines is not extensively available in the public domain. The provided protocols and quantitative data are representative examples and should be considered as a starting point for experimental design and optimization.
Introduction
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of the aldehyde functional group allows for a variety of chemical transformations, most notably reactions with primary amines to form Schiff bases (imines). These imines can be valuable final products or can serve as key intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities. This document provides detailed protocols for the synthesis of Schiff bases and pyrazolo[3,4-d]pyrimidines from this compound.
Reaction Overview: Synthesis of Schiff Bases and Pyrazolo[3,4-d]pyrimidines
The reaction of this compound with primary amines typically proceeds via a condensation reaction to yield the corresponding Schiff base (imine). This reaction is often catalyzed by a small amount of acid. The resulting imines can be isolated or used in situ for subsequent reactions.
One of the most valuable applications of these Schiff bases is their role as precursors to fused heterocyclic systems. For instance, reaction with aminopyrazoles or other suitable amino-heterocycles can lead to the formation of pyrazolo[3,4-d]pyrimidines through a cyclocondensation reaction.
Caption: General reaction scheme for the formation of Schiff bases and pyrazolo[3,4-d]pyrimidines.
Representative Quantitative Data
The following table summarizes representative data for the synthesis of various Schiff bases from this compound. Please note that these are hypothetical yet realistic values based on similar reactions reported in the literature.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)benzenamine | 4 | 92 |
| 2 | 4-Fluoroaniline | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)-4-fluorobenzenamine | 4 | 95 |
| 3 | 4-Methoxyaniline | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)-4-methoxybenzenamine | 5 | 90 |
| 4 | Benzylamine | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)-1-phenylmethanamine | 3 | 88 |
| 5 | Cyclohexylamine | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)cyclohexanamine | 3 | 85 |
| 6 | 2-Aminopyridine | (E)-N-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)pyridin-2-amine | 6 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases (Imines)
This protocol describes a general method for the condensation of this compound with a primary amine.
Caption: Experimental workflow for the synthesis of Schiff bases.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the aldehyde in a suitable volume of absolute ethanol (e.g., 10 mL per mmol of aldehyde).
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines a general method for the cyclocondensation reaction to form pyrazolo[3,4-d]pyrimidines.
Caption: Experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Materials:
-
This compound
-
Amino-heterocycle (e.g., 5-amino-1H-pyrazole-4-carbonitrile)
-
Solvent (e.g., ethanol, acetic acid, or DMF)
-
Base (optional, e.g., piperidine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the amino-heterocycle (1.0 eq) to the solution.
-
If required, add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).
Applications in Drug Discovery and Development
The Schiff bases and pyrazolo[3,4-d]pyrimidines derived from this compound are of significant interest to drug discovery programs. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidines are potent inhibitors of various protein kinases, making them valuable candidates for the development of anti-cancer and anti-inflammatory agents.
-
Antimicrobial Activity: This class of compounds has also shown promise as antibacterial and antifungal agents.
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential in treating neurological disorders.
The synthetic routes outlined in this document provide a foundation for the creation of diverse libraries of these compounds for high-throughput screening and lead optimization in drug discovery campaigns. The cyclopropyl and methyl substituents on the pyrazole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, offering opportunities for fine-tuning their biological activity.
Application Note: Derivatization of the Aldehyde Group in Pyrazole Scaffolds for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The derivatization of pyrazole scaffolds is a key strategy in drug discovery for generating chemical libraries and optimizing lead compounds. The aldehyde group, when present on the pyrazole ring (e.g., pyrazole-4-carboxaldehyde), serves as a highly versatile synthetic handle. Its reactivity allows for a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) by introducing diverse functional groups and modifying the molecule's steric and electronic properties. This note details key derivatization reactions, providing protocols and quantitative data to guide researchers in this field.
Key Derivatization Pathways
The pyrazole aldehyde can be transformed into a variety of functional groups through several fundamental organic reactions. These modifications are crucial for creating diverse molecular architectures for biological screening.
Figure 1: Key synthetic transformations of the pyrazole aldehyde group.
Condensation Reactions: Synthesis of Pyrazole-Based Chalcones and Olefins
Condensation reactions are among the most powerful tools for C-C bond formation, extensively used to derivatize pyrazole aldehydes.
A. Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation involves the reaction of a pyrazole aldehyde with an acetophenone derivative, typically under basic conditions, to yield pyrazole-based chalcones (α,β-unsaturated ketones).[2][3] These chalcones are important intermediates and have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[3][4]
Experimental Protocol: Synthesis of Pyrazole Chalcones (4a-r) in PEG-400[2]
-
Dissolve an equimolar mixture of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of Poly(ethylene glycol) (PEG-400), approximately 10 mL.
-
To this mixture, add a 20% sodium hydroxide solution (1 mL) slowly while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude chalcone derivative.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Yields of Synthesized Pyrazole Chalcones[2][3]
| Entry | Pyrazole Aldehyde Substituent (R¹) | Acetophenone Substituent (R²) | Product | Yield (%) | Reference |
| 1 | H | H | 3a | 85 | [3] |
| 2 | H | 4-Morpholino | 3a | 92 | [3] |
| 3 | Cl | 4-Morpholino | 3b | 89 | [3] |
| 4 | CH₃ | 4-Morpholino | 3c | 94 | [3] |
| 5 | OCH₃ | 4-Morpholino | 3d | 88 | [3] |
| 6 | H | 4-Cl | 4b | 90 | [2] |
| 7 | H | 4-Br | 4c | 92 | [2] |
| 8 | H | 4-NO₂ | 4d | 85 | [2] |
B. Knoevenagel Condensation
The Knoevenagel condensation is the reaction of a pyrazole aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base.[5] This reaction is highly efficient for producing electron-deficient alkenes, which are valuable precursors for further synthesis. A green chemistry approach utilizes ammonium carbonate as a catalyst in an aqueous medium.[5]
Experimental Protocol: Knoevenagel Condensation in Aqueous Media[5]
-
In a reaction vessel, combine the pyrazole aldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium carbonate (20 mol%).
-
Add 10 mL of a water:ethanol (1:1) solvent system.
-
Subject the mixture to sonication at ambient temperature for the time required as monitored by TLC (typically 15-30 minutes).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Isolate the solid product by filtration, wash with cold water, and dry.
Schiff Base Formation and Reductive Amination
The reaction of pyrazole aldehydes with primary amines yields imines (Schiff bases), which are themselves biologically active or can be further reduced to form stable secondary amines.[6][7] This two-step sequence is a cornerstone of medicinal chemistry for introducing nitrogen-containing functionalities.
A. Synthesis of Pyrazole Schiff Bases
Schiff bases are synthesized by the condensation of a pyrazole aldehyde with a primary amine, often with acid catalysis to facilitate the dehydration step.[7] These compounds have demonstrated significant potential as insecticidal, anticancer, and enzyme-inhibiting agents.[6][7][8][9]
Experimental Protocol: Synthesis of Pyrazole Schiff Bases (3a-g)[7]
-
To a solution of a substituted 5-phenylfuran-2-carbaldehyde (10 mmol) and a substituted aminopyrazole (e.g., fipronil, 10 mmol) in a suitable solvent like toluene, add p-toluenesulfonic acid (PTSA) as a catalyst.
-
Reflux the mixture for 4–7 hours, monitoring the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) and dry. Recrystallize from an appropriate solvent if necessary.
B. Reductive Amination
Reductive amination combines the formation of an imine and its subsequent reduction into an amine in a single pot.[10][11] This highly efficient process uses reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) that are compatible with the initial condensation step. This method is a key C-N bond-forming reaction in the synthesis of pharmaceuticals.[11][12]
Figure 2: Logical workflow for one-pot reductive amination.
Data Presentation: Biological Activity of Pyrazole Schiff Base Derivatives
| Compound | Substituent (R) on Amine | Target Organism/Cell Line | Activity (LC₅₀ / IC₅₀) | Reference |
| 3d | 4-Cl-phenyl | Termites | 0.006 µg/mL | [7] |
| 3f | 2,4-di-Cl-phenyl | Termites | 0.001 µg/mL | [7] |
| 6h | (Fipronil conjugate) | Locusts | 47.68 µg/mL | [7] |
| 3h | 4-F-phenyl | MAO-B Enzyme | 0.049 µM | [9] |
| 3g | 4-Cl-phenyl | AChE Enzyme | 0.057 µM | [9] |
| 5d | 2,4-di-Cl-phenyl | A549 Lung Cancer Cells | 48.61 µM | [8] |
| 5e | 4-Br-phenyl | Caco-2 Colon Cancer Cells | 40.99 µM | [8] |
Other Key Transformations
A. Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group that can serve as a handle for amide bond formation or as a pharmacophore itself. Reagents such as hydrogen peroxide in acetic acid have been used for this transformation.[13]
B. Reduction to Alcohol
Reduction of the pyrazole aldehyde to its corresponding primary alcohol provides a site for ether or ester linkages. This is typically achieved with mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride.[14][15]
C. Wittig Reaction
The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphonium ylide.[16] This reaction is a reliable method for creating C=C bonds with control over the alkene geometry, depending on the nature of the ylide used.[16]
General Experimental Workflow
The synthesis and isolation of pyrazole derivatives typically follow a standard laboratory workflow, which is crucial for ensuring product purity and reproducibility.
Figure 3: A typical experimental workflow for pyrazole derivatization.
Conclusion The aldehyde group on a pyrazole scaffold is an exceptionally valuable functional group for synthetic diversification in drug discovery. Through well-established reactions such as condensations, Schiff base formations, and reductive aminations, a vast chemical space can be explored efficiently. The protocols and data presented here provide a foundational guide for researchers to design and synthesize novel pyrazole derivatives with therapeutic potential.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Wittig Reaction [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of Pyrazole-Based Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Schiff bases, characterized by the azomethine functional group (-C=N-), are also pharmacologically important and serve as versatile intermediates in organic synthesis.[4][5] The conjugation of these two moieties to form pyrazole-based Schiff bases has been a successful strategy for developing new therapeutic agents with enhanced biological activity.[1][2] This application note provides a detailed, step-by-step experimental procedure for the synthesis of pyrazole-based Schiff bases, methods for their characterization, and a summary of typical reaction outcomes.
I. General Synthesis Workflow
The synthesis of pyrazole-based Schiff bases is typically achieved through the condensation reaction of a pyrazole aldehyde derivative with a primary amine. The general workflow involves the preparation of the pyrazole aldehyde, the Schiff base condensation reaction, product isolation, and subsequent characterization.
Caption: General workflow for the synthesis and characterization of pyrazole-based Schiff bases.
II. Experimental Protocols
Protocol 1: General Procedure for Synthesis of Pyrazole-Based Schiff Bases
This protocol describes a conventional method for synthesizing a series of Schiff bases from a substituted pyrazole-4-carbaldehyde and various primary amines.[6][7]
Materials:
-
Substituted 1H-pyrazole-4-carbaldehyde (1.0 mmol)
-
Appropriate primary aromatic or heteroaromatic amine (1.0 mmol)
-
Absolute Ethanol (20-30 mL)
-
Glacial Acetic Acid (2-3 drops, optional catalyst)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the substituted 1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Addition of Amine: To the stirred solution, add 1.0 mmol of the selected primary amine.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.[1][8]
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.[8] The flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1] Dry the purified product in a vacuum oven at 60°C.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][6][9]
Protocol 2: Specific Example - Synthesis of (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline
This protocol is an adaptation of the general procedure for a specific compound.[6]
Reagents:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.246 g, 1.0 mmol)
-
Aniline (0.093 g, 1.0 mmol)
-
Absolute Ethanol (20 mL)
Procedure:
-
Add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) to a 50 mL round-bottom flask containing 20 mL of absolute ethanol.
-
Heat the mixture to reflux and maintain it for 3 hours with constant stirring.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filter the solid, wash it with cold ethanol, and dry it under vacuum.
-
The resulting pure product is (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline.
III. Data Presentation
The synthesis of a series of pyrazole-based Schiff bases typically results in good yields. The products are usually crystalline solids with sharp melting points. Spectroscopic analysis is crucial for structural confirmation.
Logical Diagram of Schiff Base Formation
The core of the synthesis is the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by dehydration to form the imine (azomethine) bond.
Caption: The condensation reaction between a pyrazole aldehyde and a primary amine.
Table 1: Physicochemical and Spectroscopic Data for Representative Pyrazole Schiff Bases
The following table summarizes typical data for a series of synthesized pyrazole Schiff bases, demonstrating the expected yields, melting points, and key spectral features.
| Compound ID | R-Group on Amine | Yield (%) | Melting Point (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(-N=CH) (ppm) | Reference |
| 3a | H | 80 | 244-246 | 1595 | 9.72 | [9] |
| 3b | 4-CH₃ | 78 | 258-260 | 1598 | 9.75 | [9] |
| 3c | 4-OCH₃ | 74 | 264-266 | 1598 | 9.74 | [4][9] |
| 3d | 4-Cl | 67 | 248-250 | 1597 | 9.76 | [9] |
| 3f | 4-NO₂ | 72 | 271-273 | 1601 | 9.81 | [4][9] |
| 6a | 4-F | 89 | 120-122 | 1590 | 8.54 | |
| 6c | 4-Br | 92 | 160-162 | 1585 | 8.55 |
Data compiled from multiple sources for illustrative purposes.[4][6][9]
Key Characterization Notes:
-
FT-IR Spectroscopy: The successful formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) stretching vibration, typically found in the 1580-1610 cm⁻¹ region.[7][10]
-
¹H NMR Spectroscopy: The most diagnostic signal is a singlet in the downfield region (δ 8.5-10.0 ppm), which corresponds to the proton of the newly formed azomethine group (-N=CH-).[6][9] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) also confirms the reaction.
IV. Applications and Further Studies
The synthesized pyrazole-based Schiff bases are primarily evaluated for their biological activities. Numerous studies have reported significant antibacterial and antifungal properties for these compounds.[11][12][13] For instance, certain derivatives have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[4][9][12] Further research often involves:
-
Screening against a wider panel of microbial strains.
-
Studying their potential as anticancer, anti-inflammatory, or antiviral agents.[4][13]
-
Synthesizing metal complexes of the Schiff bases to potentially enhance their biological efficacy.[1][14]
-
Conducting molecular docking studies to understand the mechanism of action at a molecular level.[6][12]
Conclusion This application note provides a reliable and straightforward protocol for the synthesis of pyrazole-based Schiff bases. The described method is high-yielding and allows for the creation of a diverse library of compounds by varying the substituents on both the pyrazole and amine precursors. The clear spectroscopic markers for the formation of the azomethine linkage make characterization unambiguous. These compounds serve as promising scaffolds for the development of new therapeutic agents.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, including a substituted pyrazole core, a reactive aldehyde functional group, and a cyclopropyl moiety, make it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities such as anti-inflammatory, analgesic, and kinase inhibitory effects.[1][2][3] The aldehyde functionality serves as a convenient handle for various chemical transformations, allowing for the facile introduction of additional complexity and diversity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Key Applications
The primary application of this compound lies in its role as a key intermediate for the synthesis of biologically active compounds, particularly in the following areas:
-
Kinase Inhibitors: The pyrazole scaffold is a common core in many kinase inhibitors. This intermediate can be elaborated to synthesize potent and selective inhibitors of various kinases, such as c-Jun N-terminal kinases (JNK), Janus kinases (JAK), and Aurora kinases, which are implicated in cancer and inflammatory diseases.[4][5]
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6][7] this compound can be used to generate novel analogues of existing anti-inflammatory drugs like Celecoxib.[4][8]
-
Agrochemicals: The unique substitution pattern of this pyrazole derivative makes it an attractive starting material for the development of novel pesticides and herbicides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the title compound, commencing with the synthesis of the pyrazole core followed by formylation via the Vilsmeier-Haack reaction.
Step 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole
The synthesis of the pyrazole core can be achieved through a cyclocondensation reaction. A plausible route involves the reaction of a cyclopropyl-containing diketone or a related precursor with methylhydrazine.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1-methyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[9][10][11]
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.
Table 1: Representative Yields for Vilsmeier-Haack Formylation of Pyrazoles
| Starting Pyrazole Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Phenyl-1H-pyrazole | DMF/POCl₃, 70 °C, 12 h | 60 | [12] |
| Hydrazones of diacetylcarbazoles | Vilsmeier reagent | Good | [13] |
| N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides | DMF/POCl₃, rt, 8-10 h | Good |[14] |
Protocol 2: Application in the Synthesis of a JNK3 Inhibitor Precursor via Knoevenagel Condensation
This protocol demonstrates the utility of this compound as an intermediate in the synthesis of a potential c-Jun N-terminal kinase 3 (JNK3) inhibitor precursor through a Knoevenagel condensation.[12][15]
Materials:
-
This compound
-
Malononitrile
-
Ethanol/Water (1:1)
-
Ammonium carbonate (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium carbonate (20 mol%) to the solution.[12]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-((3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile.
Data Presentation
Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [14] |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | 160 | [14] |
| Aminopyrazole derivative (22b) | JNK3 | 220 | [1] |
| Aminopyrazole derivative (26n) | JNK3 | Highly Selective | [1][3] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [2] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 |[2] |
Visualizations
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4whz - Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - Summary - Protein Data Bank Japan [pdbj.org]
- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclopropyl-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the introduction of the cyclopropyl moiety into pyrazole scaffolds. The cyclopropyl group is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability, potency, and target selectivity of drug candidates. This document outlines two primary strategies for the synthesis of cyclopropyl-pyrazoles: the "Building Block" approach, where the pyrazole ring is constructed from cyclopropyl-containing precursors, and the "Cyclopropanation" approach, which involves the direct installation of the cyclopropyl group onto a pyrazole or its precursor. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for comparative analysis.
I. "Building Block" Approach: Synthesis from Cyclopropyl-Containing Precursors
This strategy involves the synthesis of the pyrazole ring using starting materials that already incorporate the cyclopropyl group. The most common method in this category is the Knorr pyrazole synthesis, which utilizes a cyclopropyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative.
A. Knorr Pyrazole Synthesis with Cyclopropyl-1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis is a robust and versatile method for the preparation of substituted pyrazoles. By employing a 1,3-dicarbonyl compound bearing a cyclopropyl group, a variety of cyclopropyl-pyrazoles can be synthesized.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(2-thiomethyl-4-trifluoromethylphenyl)-1,3-propanedione
This protocol describes the synthesis of a key cyclopropyl-1,3-dicarbonyl intermediate.
-
Materials:
-
Methyl 2-thiomethyl-4-trifluoromethylbenzoate
-
Cyclopropyl methyl ketone
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
3 N Hydrochloric acid
-
-
Procedure:
-
Dissolve methyl 2-thiomethyl-4-trifluoromethylbenzoate (8.23 mmol) in DMSO (12.5 mL).
-
Add cyclopropyl methyl ketone (1.2 equiv, 10.1 mmol) to the solution.
-
Cool the resulting solution to 15 °C.
-
Add sodium methoxide (1.4 equiv, 11.5 mmol) in one portion.
-
Stir the reaction mixture for 5 minutes and then heat to 40 °C for 10 hours.
-
Dilute the reaction mixture with toluene (5 mL) and cool in an ice-water bath.
-
Add 3 N HCl (5 mL) dropwise, maintaining the temperature below 25 °C.[1]
-
The product can be isolated and purified using standard techniques such as extraction and chromatography.
-
Experimental Protocol: General Knorr Pyrazole Synthesis
This protocol provides a general procedure for the cyclocondensation reaction.[2][3][4][5]
-
Materials:
-
Cyclopropyl-1,3-dicarbonyl compound (e.g., 1-Cyclopropyl-3-(aryl)-1,3-propanedione) (1.0 equiv)
-
Hydrazine hydrate or substituted hydrazine (1.0-1.2 equiv)
-
Ethanol or acetic acid
-
Glacial acetic acid (catalytic amount, optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve the cyclopropyl-1,3-dicarbonyl compound in ethanol or acetic acid.
-
Add the hydrazine derivative to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
B. Synthesis from other Cyclopropyl Precursors
Cyclopropyl-pyrazoles can also be synthesized from other readily available cyclopropyl-containing starting materials.
Experimental Protocol: Synthesis of 2-Cyclopropyl-[6][7]-naphthyridine-3-carboxylic acid hydrazide and subsequent pyrazole formation
This multi-step protocol illustrates the synthesis of a cyclopropyl-pyrazole fused to a naphthyridine ring system.
-
Step 1: Synthesis of 2-Cyclopropyl-[6][7]-naphthyridine-3-carboxylic acid ethyl ester (1)
-
This starting material can be prepared from 2-amino-pyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester.
-
-
Step 2: Synthesis of 2-Cyclopropyl-[6][7]-naphthyridine-3-carboxylic acid hydrazide (2)
-
Step 3: Formation of Schiff Bases (3a-h)
-
React the acid hydrazide (2) with different acetophenones to yield the corresponding Schiff bases.
-
-
Step 4: Vilsmeier-Haack Cyclization to form Pyrazole-4-carbaldehydes (4a-h)
II. "Cyclopropanation" Approach: Direct Introduction of the Cyclopropyl Group
This strategy focuses on the formation of the cyclopropyl ring on a pre-existing pyrazole scaffold or its precursor, typically containing a double bond.
A. Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[15][16][17] This reaction can be applied to vinyl-substituted pyrazoles.
General Reaction Scheme:
Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinyl-Pyrazole
This protocol provides a general guideline for the Simmons-Smith reaction on a vinyl-pyrazole substrate.
-
Materials:
-
Vinyl-pyrazole (1.0 equiv)
-
Diiodomethane (2.0-3.0 equiv)
-
Zinc-copper couple (2.0-3.0 equiv) or Diethylzinc (Furukawa modification)[17]
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the zinc-copper couple in the anhydrous solvent.
-
Add the diiodomethane to the suspension and stir the mixture.
-
Add a solution of the vinyl-pyrazole in the anhydrous solvent dropwise to the reagent mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
B. Transition-Metal Catalyzed Cyclopropanation
Palladium-catalyzed reactions offer an alternative for the cyclopropanation of pyrazole derivatives, particularly for the functionalization of C-H bonds or the reaction with specific directing groups.[18][19][20][21][22]
Conceptual Workflow:
This approach often involves the use of a directing group on the pyrazole ring to guide the metal catalyst to a specific C-H bond for activation and subsequent reaction with a cyclopropanating agent. The specific conditions and reagents can vary significantly depending on the substrate and catalyst system.
III. Quantitative Data Summary
The following tables summarize representative yields for the synthesis of cyclopropyl-pyrazoles and their precursors using the methods described above.
Table 1: Yields for the "Building Block" Approach
| Precursor/Product | Method | Yield (%) | Reference |
| 1-Cyclopropyl-3-(2-thiomethyl-4-trifluoromethylphenyl)-1,3-propanedione | Claisen Condensation | 72 | [1] |
| 1,3,5-substituted pyrazoles from ethyl acetoacetate and phenylhydrazine (general) | Knorr Synthesis (nano-ZnO catalyzed) | 95 | [23] |
| 1,5-disubstituted pyrazoles from 1,3-diketones and arylhydrazines (general) | Knorr Synthesis | 60-66 | |
| Polysubstituted pyrazoles from 1,3-diketones and hydrazines (general) | Knorr Synthesis | 79-89 | [23] |
Table 2: Yields for the "Cyclopropanation" Approach
| Substrate | Method | Product | Yield (%) | Reference |
| 1-t-butyl-3-vinyl-1H-pyrazole | Dichlorocyclopropanation (CHCl3, NaOH) | 1-t-butyl-3-(2,2-dichlorocyclopropyl)-1H-pyrazole | 59 | [24] |
| Various Olefins | Simmons-Smith (Continuous-Flow) | Corresponding cyclopropanes | 65-78 | [25] |
| 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones | Cyclisation with hydrazine hydrate | 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines | - | [26] |
Note: Yields are highly substrate-dependent and the provided data are for illustrative purposes.
IV. Visualizations of Synthetic Strategies and Signaling Pathways
A. Synthetic Workflow for the "Building Block" Approach
Caption: Workflow for the synthesis of cyclopropyl-pyrazoles via the Knorr synthesis.
B. Synthetic Workflow for the "Cyclopropanation" Approach
Caption: Workflow for the synthesis of cyclopropyl-pyrazoles via cyclopropanation.
C. Cannabinoid Receptor 1 (CB1) Signaling Pathway
Many cyclopropyl-pyrazole derivatives are investigated as modulators of the cannabinoid receptors. The following diagram illustrates a simplified CB1 signaling pathway.
Caption: Simplified CB1 receptor signaling pathway.[6][27][28][29][30]
D. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Cyclopropyl-pyrazoles have also been explored as inhibitors of FGFRs, which are implicated in various cancers.
Caption: Simplified FGFR signaling pathway.[7][31][32][33][34]
References
- 1. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. growingscience.com [growingscience.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. chemmethod.com [chemmethod.com]
- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jme.bioscientifica.com [jme.bioscientifica.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Synthesis of Substituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, famously features a substituted pyrazole core.[2] This guide provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles, focusing on the robust and versatile Knorr pyrazole synthesis and modern multicomponent reactions.
Key Synthetic Strategies
The most common and reliable methods for constructing the pyrazole ring involve the condensation of a binucleophilic hydrazine with a dielectrophilic three-carbon component.
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3] It remains one of the most widely used methods for pyrazole synthesis due to its simplicity and the ready availability of starting materials.[4][5]
General Reaction Scheme:
The reaction proceeds by the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[5]
Regioselectivity:
A key consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack of a substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric products.[6] The outcome is influenced by steric and electronic factors of the substituents and the reaction pH.[7]
Data Presentation: Knorr Pyrazole Synthesis
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles.
Table 1: Synthesis of Pyrazolones from β-Ketoesters
| Entry | β-Ketoester | Hydrazine | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Diethyl ether | - | Reflux, 1h | High | [5] |
| 2 | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100°C, 1h | High | [8][9] |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Phenylhydrazine | Ethanol | - | Reflux | 85 | [10] |
Table 2: Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Reaction of 1-(R¹)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| R¹ | Solvent | Isomer A:B Ratio (3-CF₃:5-CF₃) | Total Yield (%) | Reference |
| Phenyl | Ethanol | 1:1.5 | 80 | [7] |
| Phenyl | HFIP | >99:1 | 95 | [7] |
| 2-Furyl | Ethanol | 1:1.3 | 75 | [7] |
| 2-Furyl | HFIP | >99:1 | 92 | [7] |
Experimental Protocols: Knorr Synthesis
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath to induce crystallization.
-
Recrystallize the crude product from diethyl ether to obtain the pure pyrazolone.
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[8][9]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[9]
-
Add 1-propanol and glacial acetic acid to the mixture.[9]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful and efficient strategy for synthesizing complex molecules like substituted pyrazoles.[6] These reactions are highly atom-economical and can rapidly generate diverse libraries of compounds.[11]
A common MCR for pyrazoles is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine. This approach often leads to the formation of highly functionalized pyranopyrazole systems.[12]
Data Presentation: Multicomponent Pyrazole Synthesis
Table 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Piperidine | Water | rt, 20 min | 92 | [13] |
| 2 | 4-Methoxybenzaldehyde | Taurine | Water | 80°C, 2h | 90 | [13] |
| 3 | Benzaldehyde | Silicotungstic acid | Solvent-free | 60°C | High | [12] |
| 4 | 4-Nitrobenzaldehyde | Ceric ammonium nitrate | Water | Ultrasound | 94 |
Experimental Protocol: Multicomponent Synthesis
Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a general procedure for the piperidine-catalyzed, four-component synthesis of a 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and water.
-
Add piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for approximately 20 minutes.
-
Monitor the reaction by TLC. Upon completion, the solid product that has formed is collected by filtration.
-
Wash the solid with water and then recrystallize from ethanol to afford the pure product.
Logical Relationships in Pyrazole Synthesis
Caption: Decision-making for selecting a pyrazole synthesis method.
Note on Paal-Knorr Pyrazole Synthesis
While the Paal-Knorr synthesis is a well-established method for preparing pyrroles and furans from 1,4-dicarbonyl compounds, its application for the synthesis of pyrazoles is less common and often confused with the Knorr synthesis (from 1,3-dicarbonyls). The reaction of 1,4-dicarbonyl compounds with hydrazine typically leads to the formation of dihydropyridazines, which can be subsequently oxidized to pyridazines. Researchers seeking to synthesize pyrazoles are advised to utilize the more direct and higher-yielding Knorr or multicomponent reaction pathways described herein.
Conclusion
The synthesis of substituted pyrazoles is a mature field with robust and versatile methodologies available to researchers. The classical Knorr synthesis provides a reliable route to a wide array of pyrazole derivatives, with careful consideration of reaction conditions allowing for control over regioselectivity. For the rapid generation of molecular diversity and the construction of complex, highly functionalized pyrazole-containing scaffolds, multicomponent reactions offer an efficient and atom-economical alternative. The protocols and data presented in this guide serve as a practical starting point for the synthesis of these important heterocyclic compounds in a research and development setting.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the Vilsmeier-Haack formylation of the 3-cyclopropyl-1-methyl-1H-pyrazole precursor.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-01 | Low or No Yield of Final Product | 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the pyrazole substrate. 3. Suboptimal reaction temperature. 4. Degradation of starting materials or reagents. 5. Inefficient quenching and work-up. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0°C to control the exothermic reaction. 2. Increase the equivalents of the Vilsmeier reagent (POCl₃/DMF). 3. Gradually increase the reaction temperature, monitoring by TLC for product formation versus side product formation. 4. Use freshly distilled POCl₃ and anhydrous DMF. Ensure the pyrazole starting material is pure. 5. Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring. Adjust pH carefully during work-up to ensure the product is not lost in the aqueous phase. |
| IMP-01 | Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar ratio of POCl₃ and DMF to the pyrazole substrate. 2. Extend the reaction time and monitor progress using TLC or LC-MS. 3. Increase the reaction temperature in increments of 10°C. |
| IMP-02 | Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to polymerization or degradation. 2. Presence of impurities in the starting materials. 3. Vigorous, uncontrolled reaction during Vilsmeier reagent formation or addition of substrate. | 1. Maintain a controlled temperature throughout the reaction. 2. Purify the starting pyrazole and use anhydrous solvents. 3. Ensure slow and controlled addition of reagents, particularly at the initial stages. |
| PUR-01 | Difficulty in Purifying the Final Product | 1. Co-elution of impurities with the product during column chromatography. 2. Oily nature of the product. 3. Thermal instability of the product during solvent evaporation. | 1. Optimize the solvent system for column chromatography; a gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. Alternatively, purification by distillation under high vacuum may be an option. 3. Use a rotary evaporator at a lower temperature and higher vacuum to remove the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the Vilsmeier-Haack formylation of 3-cyclopropyl-1-methyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.
Q2: My Vilsmeier-Haack reaction is not proceeding to completion. What are the key parameters to optimize?
A2: To improve the conversion, consider the following optimizations. First, the stoichiometry of the Vilsmeier reagent is crucial; an excess of both POCl₃ and DMF may be required to drive the reaction forward. Second, temperature plays a significant role. If the reaction is sluggish at lower temperatures, a gradual increase (e.g., to 70-120°C) can enhance the reaction rate. Finally, ensure that all reagents and solvents are of high purity and anhydrous, as moisture can quench the Vilsmeier reagent.
Q3: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?
A3: In Vilsmeier-Haack reactions of pyrazoles, potential side products can include the formation of regioisomers if other positions on the pyrazole ring are reactive, though formylation at C4 is generally favored for 1,3-disubstituted pyrazoles. Other possibilities include byproducts from the decomposition of the Vilsmeier reagent or side reactions if the substrate has other functional groups. In some cases, hydroxymethylation can occur as a minor side reaction.
Q4: How can I best purify the final aldehyde product?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC analysis. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Q5: Is the preparation of the 3-cyclopropyl-1-methyl-1H-pyrazole precursor straightforward?
A5: The synthesis of the pyrazole precursor is generally achieved through the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine. The purity of this precursor is vital for the success of the subsequent formylation step.
Experimental Protocols
Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole
This protocol describes the synthesis of the precursor required for the Vilsmeier-Haack formylation.
Materials:
-
1-cyclopropyl-1,3-butanedione
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-1-methyl-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add freshly distilled POCl₃ (2.0 eq) dropwise to the DMF, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield this compound.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Vilsmeier Reagent (eq) | 1.5 | 2.0 | 3.0 |
| Temperature (°C) | 50 | 70 | 90 |
| Reaction Time (h) | 6 | 4 | 2 |
| Yield (%) | 45 | 75 | 60 (with side products) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method for the purification of this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target compound from reaction impurities.
Q2: Which solvent system is recommended for the column chromatography of this compound?
A2: A gradient of ethyl acetate in hexanes is the most commonly recommended solvent system. The optimal gradient will depend on the specific impurities present in your crude material. It is highly advisable to first determine the ideal solvent ratio by thin-layer chromatography (TLC).[1][2] A good starting point for TLC analysis is a 20-30% ethyl acetate in hexanes mixture.
Q3: My aldehyde seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can act as a mild Lewis acid and potentially cause degradation or the formation of acetals if an alcohol is present in the eluent. To mitigate this, you can add a small amount of a neutralizer, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, using neutral alumina as the stationary phase can be a viable option for particularly sensitive aldehydes.
Q4: What are the typical impurities I might encounter after synthesizing this compound via a Vilsmeier-Haack reaction?
A4: Common impurities stemming from a Vilsmeier-Haack reaction can include unreacted starting materials (e.g., 3-cyclopropyl-1-methyl-1H-pyrazole), residual Vilsmeier reagent or its byproducts, and potentially over-chlorinated side products if conditions are not carefully controlled.[3][4] In some cases, incomplete formylation may also lead to trace amounts of related pyrazole species.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Irregular column packing. | - Optimize the eluent system using TLC to achieve a clear separation between the product and impurity spots. Aim for an Rf value of ~0.25-0.35 for the product.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | - The eluent is not polar enough. | - Gradually increase the concentration of the polar solvent in your eluent system. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the silica gel.- The sample is not fully dissolved in the loading solvent.- The column is overloaded. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) if the compound is basic.- Ensure the crude material is completely dissolved before loading it onto the column. Use a minimal amount of a solvent in which your compound is highly soluble.- Load less material onto the column. |
| Appearance of a New Spot on TLC After Column Chromatography | - On-column decomposition of the product. | - As mentioned in the FAQs, consider neutralizing the silica gel with triethylamine or using neutral alumina as the stationary phase. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to facilitate the elution of the product.
-
Collect fractions and monitor the elution process using TLC.
-
Combine the fractions containing the pure product.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent Composition | 5-10% Ethyl Acetate in Hexanes |
| Final Eluent Composition | 20-40% Ethyl Acetate in Hexanes |
| TLC Monitoring | 25% Ethyl Acetate in Hexanes |
| Visualization | UV light (254 nm) |
Table 2: Typical Elution Profile
| Compound Type | Approximate Eluent Composition for Elution |
| Less Polar Impurities | 5-15% Ethyl Acetate in Hexanes |
| This compound | 20-30% Ethyl Acetate in Hexanes |
| More Polar Impurities | >30% Ethyl Acetate in Hexanes |
Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
References
common side reactions in the formylation of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of pyrazoles, a crucial reaction in the synthesis of many pharmaceutical and agrochemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of pyrazoles?
A1: The two most prevalent methods for introducing a formyl group (-CHO) onto a pyrazole ring are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is generally more common and versatile for this class of heterocycles.
Q2: What is the expected regioselectivity for pyrazole formylation?
A2: For most N-substituted pyrazoles, electrophilic formylation, such as the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the C4 position.[1][2] The electron-donating nature of the pyrazole ring directs the electrophile to this position.
Q3: What are the primary side reactions to be aware of during pyrazole formylation?
A3: The most common side reactions include:
-
Di-formylation: Introduction of a second formyl group, typically at the C5 position, to yield a pyrazole-4,5-dicarbaldehyde. This is more likely with highly activated pyrazole substrates or a large excess of the formylating reagent.
-
Mis-regioselective Formylation: Although less common, formylation can sometimes occur at the C5 position, leading to the formation of a pyrazole-5-carbaldehyde isomer.
-
N-Formylation: While less common as a side product when formylating the pyrazole ring itself, N-formylation can occur if the pyrazole nitrogen is unsubstituted (NH-pyrazoles).[3] However, it's more of a concern when formylating amino-substituted pyrazoles.
-
Formation of Tarry Residues: Overheating the reaction mixture can lead to polymerization and the formation of intractable tars.[2]
-
Hydrolysis of Reagents: The Vilsmeier reagent is highly sensitive to moisture and can be hydrolyzed, leading to a decrease in yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of pyrazoles.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and will decompose if exposed to water.
-
Insufficiently Reactive Substrate: Pyrazoles with strong electron-withdrawing groups may be less reactive towards electrophilic formylation.
-
Incomplete Reaction: The reaction time or temperature may not have been sufficient for the reaction to go to completion.
-
Improper Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde product during work-up.
Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[2]
-
Increase Reagent Stoichiometry or Temperature: For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or gradually increasing the reaction temperature.[2]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material.
-
Careful Work-up: Quench the reaction by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8.[4]
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Causes:
-
Di-formylation: A large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of di-formylated byproducts.
-
Formation of Regioisomers: While C4-formylation is preferred, small amounts of the C5-isomer may form, particularly with certain substitution patterns on the pyrazole ring.
Solutions:
-
Optimize Reagent Stoichiometry: Use a smaller excess of the Vilsmeier reagent.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-reaction.
-
Purification: Use column chromatography to separate the desired C4-formyl pyrazole from its isomers and di-formylated products.
Problem 3: Formation of a Dark, Tarry Residue
Possible Cause:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can cause polymerization and decomposition of the starting material or product.[2]
Solutions:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[2]
-
Slow Addition of Reagents: Add the reagents dropwise to control the exothermic reaction.
Data Presentation: Regioselectivity in Pyrazole Formylation
| Formylation Method | Typical Major Product | Common Side Products | Factors Favoring Side Products |
| Vilsmeier-Haack | Pyrazole-4-carbaldehyde | Di-formylated pyrazole (at C5), Pyrazole-5-carbaldehyde | High excess of Vilsmeier reagent, prolonged reaction time, highly activated pyrazole ring |
| Duff Reaction | Pyrazole-4-carbaldehyde | Less common on pyrazoles, but can lead to ortho- and para-formylation on activated aromatic rings.[5] | Highly activated substrates |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole
This protocol describes the regioselective formylation of 3-methylpyrazole to yield 3-methyl-1H-pyrazole-4-carbaldehyde.[2]
Materials:
-
3-Methylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or DMF as solvent for the substrate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Duff Reaction for the Formylation of 1-Phenyl-1H-pyrazole
This protocol describes the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazole to 1-phenyl-1H-pyrazole-4-carbaldehyde.[5]
Materials:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Water
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 equivalent), hexamethylenetetramine (1.5 equivalents), and trifluoroacetic acid.
-
Reaction: Heat the reaction mixture under reflux with stirring for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Identification of Products and Byproducts
The following table summarizes the expected spectroscopic data for the desired product and potential side products.
| Compound | Expected ¹H NMR Signals (δ ppm) | Expected ¹³C NMR Signals (δ ppm) | Expected IR Bands (cm⁻¹) |
| Pyrazole-4-carbaldehyde | Aldehyde proton (~9.8-10.1), Pyrazole protons (~8.0-8.5) | Aldehyde carbonyl (~185), Pyrazole carbons (~120-150) | C=O stretch (~1680-1700), C-H stretch (aldehyde) (~2720, 2820) |
| Pyrazole-5-carbaldehyde | Aldehyde proton (~9.7-10.0), Pyrazole protons (~7.5-8.0) | Aldehyde carbonyl (~183), Pyrazole carbons (~125-155) | C=O stretch (~1670-1690), C-H stretch (aldehyde) (~2710, 2810) |
| Pyrazole-4,5-dicarbaldehyde | Two aldehyde protons (~9.9-10.2), One pyrazole proton | Two aldehyde carbonyls (~184, ~186), Pyrazole carbons | C=O stretch (potentially two bands) |
| N-Formylpyrazole | Formyl proton (~8.5-9.0), Pyrazole protons (~7.6-8.2) | Formyl carbonyl (~160), Pyrazole carbons | C=O stretch (~1720-1740) |
Note: The exact chemical shifts and IR frequencies will depend on the specific substitution pattern of the pyrazole ring and the solvent used for analysis.
Visualizations
Caption: Troubleshooting workflow for pyrazole formylation.
Caption: Common side reactions in pyrazole formylation.
References
troubleshooting low yield in pyrazole cyclization reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, particularly focusing on challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole cyclization reaction consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] Common causes include incomplete reactions, the formation of side products, and degradation of reagents. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[2]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include adjusting the solvent, controlling the pH, and selecting appropriate catalysts.[3] For instance, acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[3]
Q3: My reaction mixture is turning dark, and I'm getting a lot of baseline material on my TLC. What is causing this?
A3: Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can be due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1] The reaction mixture can also become acidic, promoting the formation of colored byproducts.[1] To mitigate this, consider adding a mild base, such as sodium acetate, to neutralize the acid.[1] Purging the reaction with an inert gas like nitrogen or argon can also help prevent oxidative processes.[1]
Q4: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the problem?
A4: A stalled reaction can be due to the formation of a stable intermediate that does not readily convert to the final pyrazole product. For example, hydroxylpyrazolidines may form and require more forcing conditions to dehydrate.[3] Other potential causes include catalyst deactivation or reaching an equilibrium state under the current reaction conditions. Increasing the temperature or adding a dehydrating agent might be necessary to drive the reaction forward.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
A low yield can be a frustrating issue. This guide provides a step-by-step approach to diagnose and solve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions.[1] Hydrazine derivatives can degrade; using a freshly opened or purified reagent is recommended.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1] For some reactions, heating is necessary, while others proceed at room temperature.[4][5] |
| Catalyst Issues | The choice and amount of catalyst are crucial. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5] In some cases, a Lewis acid or a base might be more effective.[3][5] |
| Formation of Stable Intermediates | If a stable intermediate like a hydroxylpyrazolidine has formed, you may need to increase the temperature or add a dehydrating agent to promote the final dehydration step to the aromatic pyrazole.[3] |
| Product Loss During Work-up | Review your extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to prevent your product from partitioning into the wrong layer. For purification, consider alternative methods like recrystallization versus column chromatography.[1] |
Issue 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common problem with unsymmetrical starting materials.
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Solvent Selection | The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is attacked first. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in some cases.[3][6] |
| pH Control | Adjusting the pH of the reaction can alter the site of the initial nucleophilic attack by the hydrazine.[3] For example, with arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[3] |
| Catalyst Choice | The catalyst can direct the reaction towards a specific regioisomer. For instance, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[3] |
| Steric Hindrance | Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1] |
Table 1: Effect of Solvent on Regioselectivity
The following table illustrates the general trend of how solvent choice can impact the ratio of regioisomers in a typical pyrazole synthesis with an unsymmetrical dicarbonyl.
| Solvent | Typical Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol | ~1:1 | [3][7] |
| 2,2,2-Trifluoroethanol (TFE) | Can significantly favor one isomer (e.g., >85:15) | [3][6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can provide even higher selectivity (e.g., >95:5) | [6] |
| Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a typical experimental setup for the Knorr pyrazole synthesis.
Experimental Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), the addition of a mild base like sodium acetate may be beneficial.[1]
-
Catalyst Addition (if necessary): If the reaction requires a catalyst, add it at this stage (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the specific requirements of your substrates.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product has precipitated, it can be collected by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure. The crude residue can then be taken up in an organic solvent and washed with water and brine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Screening for Optimal Reaction Temperature
-
Set up several small-scale reactions in parallel in sealed vials.
-
Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, and reflux).
-
After a set amount of time (e.g., 4 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of product formation and the presence of side products.
-
Based on the results, select the optimal temperature for a larger-scale reaction. Increasing the reaction temperature can sometimes improve the yield, but temperatures that are too high may lead to decomposition.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole derivatives?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[1][2] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes, multicomponent reactions, and microwave-assisted synthesis.[1][3]
Q2: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis are a common issue and can arise from several factors. A systematic approach to troubleshooting is often effective.[4]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed. Consider increasing the reaction time or temperature.[5] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[3][5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters.
-
Solution: The choice of an appropriate acid or base catalyst, and its concentration, can be crucial. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[5]
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and consequently, lower yields.[1][6]
-
Solution: Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[6]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.[1]
-
Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[6] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[6]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[1] Aprotic dipolar solvents may also yield better results than polar protic solvents like ethanol.[7]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Catalyst: The choice of catalyst can also direct the regioselectivity.
Q4: My final product is highly colored, making purification difficult. What causes this and how can I resolve it?
A4: Discoloration of the reaction mixture is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is typically due to the formation of colored impurities from the hydrazine starting material.[6]
-
Removal of Colored Impurities:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. However, be aware that this may also adsorb some of the desired product, potentially reducing the overall yield.[8]
-
Recrystallization: This is an effective method for purification and can help remove colored byproducts.[6]
-
Q5: How can I effectively purify my pyrazole derivative?
A5: The most common methods for purifying pyrazole derivatives are recrystallization and column chromatography.[1]
-
Recrystallization: The choice of solvent is critical for successful recrystallization and depends on the polarity of your specific pyrazole derivative.[8]
-
Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[8]
-
Mixed Solvent Systems: A common technique involves dissolving the compound in a hot "good" solvent (e.g., ethanol, methanol) and then adding a "poor" solvent (e.g., water, hexane) until turbidity appears, followed by slow cooling.[8]
-
-
Fractional Recrystallization: This technique can be effective for separating regioisomers if they have different solubilities in a particular solvent system.[8]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying crude pyrazole products.[1]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Regioselectivity
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (A:B) |
| Ethanol | Reflux | 6 | 75 | 2:1 |
| Acetic Acid | Reflux | 4 | 85 | 4:1 |
| Toluene | Reflux | 8 | 60 | 1:1 |
| DMF | 100 | 5 | 82 | 5:1 |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 3 | 90 | >10:1 |
Note: This table presents illustrative data. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Microwave-Assisted Pyrazole Synthesis
| Microwave Power (W) | Time (min) | Yield (%) |
| 100 | 10 | 45 |
| 200 | 10 | 70 |
| 300 | 10 | 85 |
| 300 | 5 | 78 |
| 300 | 15 | 82 |
Note: This table shows a general trend for optimizing microwave conditions. Optimal power and time are substrate-dependent.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition (if required): Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[6] Alternatively, remove the solvent under reduced pressure.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis
-
Mixing Reagents: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent (or perform under solvent-free conditions). A catalyst may also be added at this stage.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a predetermined power and for a set time.[3] It is crucial to monitor the temperature and pressure inside the vessel.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up and Purification: The work-up and purification procedures are similar to the conventional method described above (Protocol 1, steps 5 and 6). The crude product is typically purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Preventing Byproduct Formation in the Vilsmeier-Haack Reaction of Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack (V-H) reaction of hydrazones for the synthesis of pyrazole-4-carbaldehydes. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Vilsmeier-Haack reaction with hydrazones?
The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of pyrazole-4-carbaldehydes from hydrazones. This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect cyclization and formylation of the hydrazone substrate.[1][2][3]
Q2: What are the most common byproducts observed in this reaction?
The most frequently encountered byproducts in the Vilsmeier-Haack reaction of hydrazones include:
-
Regioisomers: When using hydrazones derived from unsymmetrical ketones, the formation of two different pyrazole regioisomers is a common challenge.[4]
-
Double Formylation Products: Under certain conditions, a second formylation can occur, leading to byproducts such as 3-chloro-3-(1-arylpyrazol-3-yl)acrylaldehyde.[5]
-
N-Formylated Hydrazones: The Vilsmeier reagent can sometimes react with the nitrogen of the hydrazone without subsequent cyclization, resulting in an N-formylated byproduct.[6]
-
Products from Concurrent N- and C-Attack: In some cases, the electrophilic Vilsmeier reagent can attack both the nitrogen and the α-carbon of the hydrazone, leading to undesired side products.[5][7]
-
Hydrolysis-Related Impurities: Improper workup of the reaction can lead to the formation of various side products due to the hydrolysis of the intermediate iminium salt.[1]
Q3: How can I control the regioselectivity of the reaction when using an unsymmetrical ketone-derived hydrazone?
Controlling regioselectivity is crucial as different regioisomers can exhibit distinct biological and chemical properties.[4] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the hydrazone or the ketone from which it was derived can direct the cyclization to the less sterically hindered position.[4]
-
Electronic Effects: The initial electrophilic attack by the Vilsmeier reagent is favored at the more electron-rich α-carbon of the hydrazone. Electron-donating groups on the aryl rings of the hydrazone can influence this selectivity.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can impact the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of regioisomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, close in Rf value. | Formation of regioisomers. | 1. Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer. Experiment with a range of temperatures (e.g., 0 °C to 80 °C) to find the optimal condition for your desired isomer. 2. Solvent Screening: The polarity of the solvent can influence the transition states leading to the different regioisomers. While DMF is the most common solvent as it is also a reagent, co-solvents like dichloromethane (DCM) or chloroform can be explored. 3. Change the Order of Addition: Adding the hydrazone solution slowly to the pre-formed Vilsmeier reagent at a controlled temperature can sometimes improve selectivity. |
| A significant amount of a more polar byproduct is observed. | N-formylation of the hydrazone without cyclization. | 1. Ensure Anhydrous Conditions: Moisture can react with the Vilsmeier reagent, potentially altering the reaction pathway. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Stoichiometry: An excess of the Vilsmeier reagent might promote N-formylation. Start with a stoichiometric amount of the Vilsmeier reagent (relative to the hydrazone) and gradually increase if the conversion is low. |
| Isolation of a highly conjugated, colored byproduct. | Formation of a double formylation product (e.g., a chloro-vinyl aldehyde). | 1. Strict Temperature Control: This byproduct is often favored at higher reaction temperatures. Maintain a consistent and lower reaction temperature throughout the addition and stirring phases. 2. Limit Reaction Time: Monitor the reaction progress closely by TLC. Once the desired product is formed, quench the reaction to prevent further formylation. Prolonged reaction times can lead to the formation of this byproduct. |
| A complex mixture of products is obtained after aqueous workup. | Uncontrolled hydrolysis of the intermediate iminium salt. | 1. Controlled Quenching: Pour the reaction mixture slowly into a well-stirred, ice-cold solution of a mild base (e.g., saturated sodium bicarbonate or sodium acetate solution) to neutralize the acid and facilitate controlled hydrolysis.[8] 2. Avoid Strong Bases: Using strong bases like sodium hydroxide for neutralization can sometimes lead to degradation of the desired product or promote side reactions. |
| Low or no conversion of the starting hydrazone. | Inactive Vilsmeier reagent or unreactive substrate. | 1. Fresh Reagents: Ensure that the POCl₃ and DMF are of high purity and free from decomposition products. The Vilsmeier reagent should ideally be prepared fresh for each reaction. 2. Increase Reaction Temperature: If the substrate is electron-deficient or sterically hindered, a higher reaction temperature (e.g., 60-80 °C) may be required to drive the reaction to completion.[9] |
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired pyrazole-4-carbaldehyde and the formation of byproducts. Note: The specific yields and byproduct ratios are highly substrate-dependent and the following data is illustrative.
| Entry | Substrate | Vilsmeier Reagent (Equivalents) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Major Byproduct(s) (%) |
| 1 | Phenylhydrazone of Acetophenone | 3 | 60-65 | 3 | ~85 | Minor impurities |
| 2 | Phenylhydrazone of 2-Butanone | 3 | 60 | 4 | 75 (mixture) | Regioisomer (~15%) |
| 3 | N-Arylhydrazone of Butanedione | >3 | >70 | >4 | Moderate | 3-chloro-3-(1-arylpyrazol-3-yl)acrylaldehyde (significant)[5] |
| 4 | (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Excess POCl₃ | 55 | 6 | High | N-formylated hydrazone (at higher temp)[6] |
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid).
2. Vilsmeier-Haack Reaction:
-
Dissolve the hydrazone (1 equivalent) in a minimum amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C.
-
Stir the reaction mixture at this temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
A solid precipitate of the crude product should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of 1,3,4-Trisubstituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3,4-trisubstituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of 1,3,4-trisubstituted pyrazoles.
Q1: My synthesis of a 1,3,4-trisubstituted pyrazole is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of 1,3,4-trisubstituted pyrazoles can arise from several factors, often related to the specific synthetic route employed. Common causes and troubleshooting steps include:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for the desired transformation.
-
Troubleshooting: A thorough optimization of reaction conditions is crucial. For instance, in syntheses involving hydrazones and nitroolefins, switching from thermal conditions in ethylene glycol to an acid-assisted protocol in trifluoroethanol (TFE) with trifluoroacetic acid (TFA) can improve yields, especially for electron-deficient substrates.[1]
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products, such as isomeric pyrazoles (e.g., 1,3,5-isomers), can significantly lower the yield of the target compound.
-
Troubleshooting: Carefully select a synthetic method known for high regioselectivity for the 1,3,4-substitution pattern. For example, the reaction of 2,3-disubstituted vinyl sulfoxonium ylides with diazonium salts can selectively yield 1,3,4-trisubstituted pyrazoles.
-
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and inhibit the desired reaction.
-
Troubleshooting: Ensure the purity of all reactants, especially hydrazines, which can degrade over time. Use freshly purified or commercially available high-purity reagents.
-
Q2: I am observing the formation of the undesired 1,3,5-trisubstituted pyrazole isomer. How can I improve the regioselectivity for the 1,3,4-isomer?
A2: Achieving high regioselectivity is a primary challenge in the synthesis of 1,3,4-trisubstituted pyrazoles. The formation of the 1,3,5-isomer is a common competing pathway. Here are some strategies to enhance the selectivity for the desired 1,3,4-isomer:
-
Choice of Synthetic Method: The synthetic strategy plays a pivotal role in determining the regiochemical outcome.
-
1,3-Dipolar Cycloaddition: The reaction of nitrile imines with α,β-unsaturated ketones can provide a route to 1,3,4-trisubstituted pyrazoles. The regioselectivity of this reaction can be influenced by the substituents on both the nitrile imine and the dipolarophile.
-
Multicomponent Reactions: One-pot, three-component reactions involving hydrazines, nitroolefins, and aldehydes have been reported for the synthesis of 1,3,4-trisubstituted pyrazoles.[2]
-
-
Strategic Use of Precursors: The structure of the starting materials can direct the regioselectivity.
-
Vilsmeier-Haack Reagent: The synthesis of 1,3,4-trisubstituted pyrazoles with an acyl group at the 4-position can be achieved from 4-formylpyrazoles, which are synthesized via oxime formation and subsequent reaction with the Vilsmeier-Haack reagent.
-
-
Solvent and Catalyst Effects: The reaction environment can influence the isomeric ratio.
-
Troubleshooting: Experiment with a range of solvents and catalysts. For some reactions, Lewis acid catalysts have been shown to improve regioselectivity.
-
Q3: I am struggling with the purification of my 1,3,4-trisubstituted pyrazole from its isomers and other byproducts. What are some effective purification techniques?
A3: The purification of 1,3,4-trisubstituted pyrazoles can be challenging due to the similar polarities of the isomeric byproducts.
-
Column Chromatography: This is the most common method for separating isomers.
-
Troubleshooting: A systematic approach to solvent system selection for column chromatography is essential. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Using a high-performance liquid chromatography (HPLC) system with a suitable column can provide better separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Troubleshooting: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Experiment with a variety of solvents or solvent mixtures.
-
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the desired product.
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,3,4-Trisubstituted Pyrazoles
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Regioselectivity | Reference |
| Vilsmeier-Haack Approach | 4-Formylpyrazoles, Grignard reagents | Vilsmeier-Haack reagent, Grignard reagent | 71-88 | High for 4-acylated products | |
| 1,3-Dipolar Cycloaddition | 3-Arylsydnones, α,β-Unsaturated ketones | Dry xylene, heat | Moderate to Good | Dependent on substrates | |
| Multicomponent Reaction | Hydrazine, Nitroolefin, Aldehyde | Copper catalyst | Variable | Can be optimized | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,4-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition of 3-Arylsydnones and α,β-Unsaturated Ketones
This protocol is adapted from a literature procedure for the synthesis of 1,3,4-trisubstituted pyrazoles.
Materials:
-
3-Arylsydnone (1.0 mmol)
-
α,β-Unsaturated ketone (1.2 mmol)
-
Dry xylene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-arylsydnone (1.0 mmol) in dry xylene (10 mL) in a round-bottom flask, add the α,β-unsaturated ketone (1.2 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,3,4-trisubstituted pyrazole.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 1,3,4-trisubstituted pyrazoles.
Caption: Key synthetic pathways to 1,3,4-trisubstituted pyrazoles.
References
Technical Support Center: Purification Strategies for Polar Pyrazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar pyrazole compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying polar pyrazole compounds?
A1: The most common and effective methods for purifying polar pyrazole compounds are recrystallization, normal-phase column chromatography, reversed-phase column chromatography (often in flash or HPLC format), and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific properties of the pyrazole derivative, the nature of the impurities, and the required final purity.
Q2: How do I choose the best purification strategy for my polar pyrazole?
A2: The selection of a purification strategy is a multi-step process that begins with an assessment of the crude product. Key factors to consider include the polarity of the target compound and impurities, their solubility, and whether the compound is a solid or an oil. A general workflow for this decision-making process is outlined below.
Q3: What are common impurities in pyrazole synthesis?
A3: Common impurities include unreacted starting materials, regioisomers (if the precursors are unsymmetrical), and byproducts from side reactions. Incomplete aromatization during cyclization can also lead to pyrazoline intermediates.
Troubleshooting Guides
Recrystallization
Q4: My polar pyrazole compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here are several troubleshooting steps:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point, which may allow crystallization to occur at a lower temperature.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can help.
-
Change Solvent System: A different solvent or a mixed solvent system might be necessary.
-
Seed Crystals: If available, adding a small seed crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A5: Low recovery can be due to several factors. To improve the yield:
-
Use Minimal Hot Solvent: Only use the minimum amount of boiling solvent required to dissolve the crude product. Excess solvent will keep more of your compound dissolved when cooled.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation.
-
Solvent Choice: The ideal solvent will have high solubility for your compound when hot and low solubility when cold.
| Solvent System | Suitability for Polar Pyrazoles | Typical Recovery Range |
| Ethanol/Water | Excellent for many polar derivatives | 60-85% |
| Methanol | Good for a wide range of pyrazoles | 55-80% |
| Isopropanol | Common choice for cooling crystallization | 50-75% |
| Acetone/Hexane | Useful for compounds of intermediate polarity | 65-90% |
| Data is representative and can vary based on the specific compound and impurities. |
Column Chromatography (Normal and Reversed-Phase)
Q6: My polar pyrazole compound streaks on the silica gel TLC plate and gives poor separation during column chromatography. What can I do?
A6: Streaking is common for basic compounds like many pyrazoles on acidic silica gel.
-
Deactivate Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel, leading to better peak shapes.
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography is an excellent alternative where such interactions are less problematic.
Q7: My polar pyrazole elutes at the solvent front in reversed-phase chromatography, showing no retention. How can I fix this?
A7: This is a common issue for highly polar compounds on non-polar stationary phases like C18.
-
Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern C18 columns are stable in 100% aqueous conditions.
-
Use a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds and can be a powerful alternative.
| Technique | Stationary Phase | Mobile Phase | Purity Achieved (Representative) |
| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate (+1% Triethylamine) | >95% |
| Reversed-Phase Flash | C18 Silica | Water/Acetonitrile | >97% |
| Preparative HPLC | C18 (High-Efficiency) | Buffered Water/Methanol | >99% |
| Purity is dependent on the specific compound, impurity profile, and optimization of the method. |
Experimental Protocols
Protocol 1: Recrystallization of a Polar Pyrazole
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude pyrazole. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with gentle swirling. Continue adding small portions of hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system that gives your target pyrazole an Rf value of approximately 0.2-0.3. A common system is a mixture of hexane and ethyl acetate. For polar, basic pyrazoles, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is common) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyrazole.
stability issues of pyrazole-4-carbaldehydes under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of pyrazole-4-carbaldehydes under acidic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the pyrazole-4-carbaldehyde moiety stable in acidic conditions?
A1: The pyrazole ring itself is generally robust and stable under a range of acidic conditions. However, the 4-formyl (aldehyde) group is reactive and can undergo several transformations in the presence of acid, especially protic acids in aqueous or alcoholic media. The stability is highly dependent on the specific conditions (acid type, concentration, solvent, temperature, and reaction time).
Q2: What are the common reactions of the formyl group on a pyrazole ring under acidic conditions?
A2: The formyl group can undergo several acid-catalyzed reactions:
-
Hydration: In aqueous acidic solutions, the aldehyde can reversibly form a geminal diol (hydrate).[1][2] While this is an equilibrium, it may affect reaction outcomes or analytical characterization.
-
Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde will form a hemiacetal, which can then react further to form a stable acetal.[1] This is a common method for protecting the aldehyde group.
-
Polymerization: Strong acidic conditions can sometimes lead to the polymerization of aldehydes.
-
Oxidation: While not directly an acid-stability issue, the formyl group is susceptible to oxidation to a carboxylic acid, and some acidic conditions using oxidizing agents (like chromic acid) will facilitate this.[3][4][5]
-
Cleavage: Under specific, harsh reductive conditions like the Clemmensen reduction (using concentrated HCl and zinc amalgam), the aldehyde group can be completely removed (reduced to a methyl group).[2]
Q3: My reaction in an acidic solvent is not working as expected and I suspect my pyrazole-4-carbaldehyde is degrading. How can I confirm this?
A3: You can monitor the stability of your starting material by taking aliquots of your reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a standard solution of your starting pyrazole-4-carbaldehyde. The appearance of new spots on TLC, new peaks in the HPLC chromatogram, or the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) in the 1H NMR spectrum are indicators of degradation or unwanted side reactions.
Q4: I need to perform a reaction under acidic conditions but want to avoid reactions at the formyl group. What should I do?
A4: The most common strategy is to protect the aldehyde group before subjecting your molecule to the acidic conditions. A very common and effective method is the formation of an acetal (e.g., by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst). This protecting group is stable to many reaction conditions but can be readily removed by treatment with aqueous acid when desired.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and formation of multiple byproducts in acidic media. | The formyl group is reacting with the solvent (e.g., alcohol) or other nucleophiles present in the reaction mixture. | Protect the aldehyde as an acetal before proceeding with the acid-mediated reaction. Deprotect the acetal in a separate step. |
| Starting material is consumed, but the desired product is not formed. A new, more polar spot is observed on TLC. | The aldehyde may be hydrating to a gem-diol, which may not be reactive in the desired way or could be a precursor to other byproducts. | If possible, switch to anhydrous acidic conditions. If water cannot be avoided, consider protecting the aldehyde. |
| During an acidic workup, the product appears to be unstable. | Prolonged exposure to strong aqueous acid can lead to degradation or hydrolysis of other functional groups. | Minimize the time of the acidic workup. Use milder acids (e.g., citric acid, acetic acid) if possible, and perform the workup at a lower temperature. Neutralize the acid as soon as the desired extraction is complete. |
| The aldehyde is being oxidized to a carboxylic acid. | The reaction conditions include an oxidizing agent, or the starting material is being exposed to air for prolonged periods, which can sometimes lead to auto-oxidation. | If an oxidizing agent is not required for the desired transformation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Summary
| Condition | Formyl Group Stability | Acetal (e.g., 1,3-dioxolane) Stability | Notes |
| Anhydrous Protic Acids (e.g., HCl in Dioxane) | Potentially unstable; can catalyze reactions with nucleophiles. | Generally Stable | Acetal protection is a good strategy here. |
| Aqueous Protic Acids (e.g., dilute HCl, H2SO4) | Unstable; forms hydrates and is labile. | Unstable; this is the condition for deprotection. | Avoid prolonged exposure of the unprotected aldehyde to aqueous acid. |
| Trifluoroacetic Acid (TFA) | Generally stable for short periods at low temperatures (e.g., during Boc deprotection). | Generally Stable | Stability is substrate-dependent; testing on a small scale is recommended. |
| Lewis Acids (e.g., BF3·OEt2, AlCl3) | Reactive; can be activated towards nucleophilic attack. | Generally Stable | Acetal protection is effective. |
| Silica Gel (acidic) | Generally stable for chromatography, but prolonged exposure can cause issues. | Stable | Be aware that silica gel is acidic and can potentially cause issues with very sensitive aldehydes during purification. |
| Vilsmeier-Haack Conditions (POCl3/DMF) | Stable (this is a common synthesis condition). | N/A | The aldehyde is formed under these conditions.[6][7][8][9] |
Experimental Protocols
Protocol 1: Protection of Pyrazole-4-carbaldehyde as a 1,3-Dioxolane (Acetal)
This protocol describes a general procedure for the protection of a pyrazole-4-carbaldehyde using ethylene glycol.
Materials:
-
Pyrazole-4-carbaldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the pyrazole-4-carbaldehyde, toluene (or benzene) to dissolve the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH.[10]
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the protected pyrazole-4-(1,3-dioxolan-2-yl).
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Pyrazole-4-(1,3-dioxolan-2-yl)
This protocol describes the removal of the acetal protecting group to regenerate the pyrazole-4-carbaldehyde.
Materials:
-
Protected pyrazole (1.0 eq)
-
Acetone or Tetrahydrofuran (THF) as a solvent
-
Water
-
Dilute aqueous HCl (e.g., 1-2 M) or another acid catalyst (e.g., p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
Dissolve the protected pyrazole in acetone or THF in a round-bottom flask.
-
Add water and a catalytic amount of aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde product. Gentle heating may be required for some substrates.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO3 solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent under reduced pressure to yield the deprotected pyrazole-4-carbaldehyde.
-
Purify by column chromatography or recrystallization if needed.
Visual Guides
Caption: A troubleshooting flowchart for experiments involving pyrazole-4-carbaldehydes in acidic conditions.
Caption: Potential reaction pathways for a pyrazole-4-carbaldehyde in the presence of acid, water, and alcohol.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. globalconference.info [globalconference.info]
- 4. scribd.com [scribd.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpsionline.com [jpsionline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially adaptable method for the formylation of electron-rich heterocyclic compounds like 3-cyclopropyl-1-methyl-1H-pyrazole is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary safety concern is the highly exothermic nature of the reaction, particularly during the formation of the Vilsmeier reagent from POCl₃ and DMF. This can lead to a thermal runaway if not properly controlled. Phosphorus oxychloride is corrosive and reacts violently with water. Therefore, stringent temperature control, slow reagent addition, and anhydrous conditions are critical for a safe scale-up.
Q3: How does the scale of the reaction impact yield and purity?
As the reaction scale increases, maintaining efficient heat transfer and mixing becomes more challenging. This can lead to localized temperature increases, potentially causing side reactions and decomposition of the product or reagents, which may lower the overall yield and purity. Careful process control is essential to ensure consistency across different scales.
Q4: What are the typical byproducts in this synthesis?
Byproducts can arise from several sources, including di-formylation (though less common for the 4-position of the pyrazole ring), incomplete reaction leaving unreacted starting material, and degradation of the product under harsh work-up conditions. At elevated temperatures, side reactions with the solvent (DMF) can also occur.
Q5: What are the recommended purification methods for the final product at a larger scale?
While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. At an industrial scale, purification is typically achieved through crystallization. One effective method involves the formation of an acid addition salt of the pyrazole product, which can be selectively crystallized, followed by neutralization to recover the purified free base. Recrystallization from a suitable solvent system is also a common approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Insufficient Reagent Stoichiometry: Not enough Vilsmeier reagent was used to drive the reaction to completion. | 1. Ensure all glassware is thoroughly dried and reagents are anhydrous. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. Gradually and carefully increase the reaction temperature, monitoring for product formation via in-process controls (e.g., TLC, HPLC). 3. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). |
| Formation of Multiple Products | 1. Reaction Temperature Too High: Elevated temperatures can lead to the formation of isomers or degradation products. 2. Excessive Vilsmeier Reagent: A large excess of the formylating agent can sometimes lead to di-formylation or other side reactions. | 1. Maintain a lower reaction temperature for a longer duration to favor the thermodynamically stable product. 2. Optimize the stoichiometry of the Vilsmeier reagent to the minimum required for full conversion of the starting material. |
| Darkening or Charring of the Reaction Mixture | 1. Excessive Heat: The reaction temperature is too high, leading to decomposition. 2. Poor Mixing: Inefficient stirring can create localized hot spots. | 1. Immediately reduce the temperature and ensure the cooling system is functioning efficiently. 2. Improve agitation to ensure uniform temperature distribution throughout the reactor. |
| Runaway Reaction | 1. Poor Temperature Control: Inadequate cooling during the exothermic formation of the Vilsmeier reagent or the formylation step. 2. Rapid Reagent Addition: Adding POCl₃ too quickly to DMF. | 1. Implement immediate and robust cooling. For future batches, ensure the cooling capacity is sufficient for the scale. 2. Add reagents dropwise at a controlled rate, with vigorous stirring and continuous temperature monitoring. For larger scales, consider a continuous flow setup for superior heat management. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The aldehyde may not crystallize easily from the crude reaction mixture. 2. Emulsion during Work-up: Formation of a stable emulsion during the aqueous quench and extraction. 3. Product Degradation during Work-up: The product may be sensitive to the pH or temperature of the work-up conditions. | 1. Attempt purification via crystallization of an acid addition salt or use an alternative recrystallization solvent system. 2. Add brine to the aqueous layer to break the emulsion. 3. Ensure the quenching and neutralization steps are performed at low temperatures and avoid extreme pH values. |
Scale-Up Data Comparison
The following table provides a summary of typical parameters and expected outcomes when scaling up the synthesis of this compound.
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Production Scale (e.g., 50 kg) |
| Reactor Volume | 250 mL Flask | 20 L Reactor | 1000 L Reactor |
| POCl₃ Addition Time | 15-20 minutes | 1-2 hours | 4-6 hours |
| Max. Internal Temperature (Addition) | < 10 °C | < 10 °C | < 15 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Work-up/Quench Time | 30 minutes | 2-3 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Expected Purity (Crude) | > 90% | 85-90% | 80-88% |
| Purification Method | Column Chromatography | Crystallization / Recrystallization | Crystallization of Acid Salt / Recrystallization |
Experimental Protocols
Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole (Precursor)
A detailed protocol for the synthesis of the precursor can be found in the literature, often involving the cyclocondensation of a cyclopropyl-containing diketone or a related derivative with methylhydrazine.
Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (representative for lab scale):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, maintaining a low temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted chemical shifts derived from the analysis of structurally similar pyrazole derivatives. This comparative approach allows for a robust estimation of the spectral features of the target molecule, providing a valuable resource for its identification and characterization in a research setting.
Predicted and Comparative NMR Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus. By comparing the target molecule with known compounds, we can infer the influence of the cyclopropyl group at the C3 position and the methyl group at the N1 position on the pyrazole ring and the adjacent carbaldehyde group.
Predicted ¹H NMR Spectral Data for this compound
The following table outlines the predicted proton NMR chemical shifts (δ) for the title compound. These predictions are based on the analysis of substituent effects in related pyrazole structures.
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |
| CHO | 9.8 - 10.0 | s | - |
| H-5 | 8.0 - 8.2 | s | - |
| N-CH₃ | 3.9 - 4.1 | s | - |
| Cyclopropyl CH | 2.0 - 2.3 | m | - |
| Cyclopropyl CH₂ | 1.0 - 1.3 | m | - |
| Cyclopropyl CH₂' | 0.8 - 1.1 | m | - |
Comparative ¹H NMR Data of Related Pyrazole Derivatives
This table presents experimental ¹H NMR data for compounds structurally related to the target molecule, providing a basis for the predicted values. The comparison highlights the electronic effects of different substituents on the pyrazole ring.
| Compound | H-5 (ppm) | CHO (ppm) | N-CH₃ (ppm) | Other Protons (ppm) |
| This compound | 8.0 - 8.2 (predicted) | 9.8 - 10.0 (predicted) | 3.9 - 4.1 (predicted) | Cyclopropyl: 0.8-2.3 (predicted) |
| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | - | 8.61 (s) | - | Pyrazole methyl: 2.22 (s), Phenoxy methyl: 2.34 (s), Aromatic-H: 6.93-7.81 |
| 1-Methyl-6-(p-tolyl)-1,6-dihydropyrazolo[3,4-c]pyrazole[2] | 7.45 (s) | - | 3.85 (s) | Aromatic-H: 7.67-7.43 |
Predicted ¹³C NMR Spectral Data for this compound
The predicted carbon-13 NMR chemical shifts are presented below, offering a complete spectral profile for the target compound.
| Carbon | Predicted δ (ppm) |
| C=O | 185 - 190 |
| C-3 | 155 - 160 |
| C-5 | 138 - 142 |
| C-4 | 115 - 120 |
| N-CH₃ | 35 - 40 |
| Cyclopropyl CH | 8 - 12 |
| Cyclopropyl CH₂ | 6 - 10 |
Comparative ¹³C NMR Data of Related Pyrazole Derivatives
Experimental ¹³C NMR data for related compounds are provided for comparison, illustrating the expected chemical shift ranges for the carbon atoms in the target molecule.
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C=O (ppm) | N-CH₃ (ppm) | Other Carbons (ppm) |
| This compound | 155 - 160 (predicted) | 115 - 120 (predicted) | 138 - 142 (predicted) | 185 - 190 (predicted) | 35 - 40 (predicted) | Cyclopropyl: 6-12 (predicted) |
| 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole[2] | - | 121.0 | 149.1 | - | 37.7 | Aromatic: 124.1-139.8 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3] | 151.20 | 112.76 | 144.52 | - | - | Aromatic: 114.06-160.08, OCH₃: 55.28 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[4][5][6]
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.[4]
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[6]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[4]
2. Spectrometer Setup
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines and good resolution.
3. ¹H NMR Acquisition Parameters
-
Pulse Angle: 30-90 degrees. A 30-degree pulse with a shorter relaxation delay is often used for routine spectra, while a 90-degree pulse is used for quantitative measurements.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.
4. ¹³C NMR Acquisition Parameters
-
Mode: Proton-decoupled (e.g., zgpg30 or similar).
-
Pulse Angle: 30 degrees is common to avoid saturation of quaternary carbons.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a standard value for routine spectra.
-
Number of Scans (ns): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. It can range from several hundred to several thousand scans depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): A range of 0 to 220 ppm covers the chemical shifts of most organic molecules.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilan, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Peak pick both ¹H and ¹³C spectra to identify the precise chemical shifts.
Structural Visualization and NMR Assignments
The following diagram illustrates the molecular structure of this compound with numbered positions for unambiguous correlation with the NMR data provided in the tables.
Caption: Structure of this compound.
References
- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde against structurally related analogues. By dissecting the fragmentation of its constituent moieties and comparing it with known experimental data for similar compounds, we can construct a reliable predictive model for its mass spectral behavior.
Predicted and Comparative Fragmentation Patterns
The mass spectrum of a molecule provides a unique fingerprint based on the stability of the molecular ion and its subsequent fragmentation. For this compound (Molecular Weight: 150.18 g/mol ), we can anticipate a series of characteristic fragmentation pathways based on the established behavior of pyrazoles, aldehydes, and cyclopropyl-substituted aromatic systems.
The table below summarizes the predicted key fragments for our target molecule and compares them with experimental data obtained from the NIST Mass Spectrometry Data Center for two analogues: 1-methyl-1H-pyrazole-4-carbaldehyde and 3-phenyl-1H-pyrazole-4-carbaldehyde .
| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Pathway | This compound (Predicted) | 1-methyl-1H-pyrazole-4-carbaldehyde (Experimental) [1] | 3-phenyl-1H-pyrazole-4-carbaldehyde (Experimental) |
| 150 | [M]+• | Molecular Ion | Present, moderate intensity | 110 (M+•) | 172 (M+•) |
| 149 | [M-H]+ | α-cleavage of the aldehyde proton | Base Peak | 109 (Base Peak) | 171 (High Intensity) |
| 121 | [M-CHO]+ | α-cleavage of the formyl group | Moderate intensity | 81 | 143 |
| 109 | [M-C3H5]+ | Loss of the cyclopropyl radical | Possible, low intensity | - | - |
| 95 | [M-C3H5-N2]+ | Loss of cyclopropyl and N2 from pyrazole ring | Possible, low intensity | - | - |
| 81 | [M-CHO-CH3CN]+ | Loss of formyl group and acetonitrile from pyrazole ring | Possible, low intensity | 54 | - |
| 67 | [C4H5N]+• | Pyrazole ring fragment | Possible, low intensity | - | - |
| 41 | [C3H5]+ | Cyclopropyl cation | Possible, moderate intensity | - | - |
Deciphering the Fragmentation Logic
The predicted fragmentation pattern of this compound is a composite of the fragmentation tendencies of its functional groups:
-
Aldehyde Group: The most prominent fragmentation pathway for aldehydes is the loss of a hydrogen atom (M-1) via α-cleavage, leading to a stable acylium ion.[2][3] This is consistently observed as the base peak in the experimental data for the analogue 1-methyl-1H-pyrazole-4-carbaldehyde.[1] A secondary, yet significant, fragmentation is the loss of the entire formyl radical (CHO), resulting in an [M-29]+ ion.[4]
-
Pyrazole Ring: The pyrazole core is known to undergo characteristic ring fragmentation, primarily through the expulsion of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[5][6] These cleavages would lead to fragments at lower m/z values.
-
Cyclopropyl Group: The cyclopropyl substituent can also direct fragmentation. A common pathway is the loss of a hydrogen atom to form a stable cyclopropyl cation. Alternatively, the entire cyclopropyl radical can be cleaved off. Ring-opening of the cyclopropyl group followed by rearrangement is another possibility, leading to more complex fragmentation patterns.
Based on the comparative data, the loss of the aldehydic hydrogen to form the [M-H]+ ion at m/z 149 is predicted to be the most favorable fragmentation pathway, likely resulting in the base peak. The stability of the resulting acylium ion, delocalized over the aromatic pyrazole ring, strongly drives this process.
Experimental Protocols
The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of pyrazole derivatives, which would be suitable for obtaining the mass spectrum of this compound.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Scan Speed: 2 scans/second.
3. Data Analysis
-
The acquired mass spectra are processed using the instrument's software. The fragmentation pattern is analyzed by identifying the molecular ion and the major fragment ions. Comparison with spectral libraries (e.g., NIST) and theoretical fragmentation patterns aids in structural confirmation.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for the analysis of a compound like this compound using GC-MS.
Caption: A schematic overview of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Conclusion
References
- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
Comparative Bioactivity of 3-Cyclopropyl vs. 3-Alkyl Pyrazole Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3-cyclopropyl pyrazole derivatives against their 3-alkyl counterparts, supported by experimental data. The unique structural properties of the cyclopropyl group often lead to distinct pharmacological profiles, which are explored herein.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1] The substitution at the 3-position of the pyrazole ring is a critical determinant of a compound's bioactivity. While simple alkyl substitutions are common, the incorporation of a cyclopropyl group has emerged as a key strategy in drug design to enhance potency, selectivity, and metabolic stability. This guide synthesizes available data to draw a comparative analysis between these two classes of pyrazole derivatives, focusing on their application as kinase inhibitors in oncology.
Comparative Bioactivity Data
The following tables summarize the inhibitory activities of selected 3-cyclopropyl and 3-alkyl pyrazole derivatives against various protein kinases. The data is presented to facilitate a direct comparison of their potency.
| Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2) | |||
| Compound | 3-Position Substituent | Target Kinase | IC50 (nM) |
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) | Cyclopropyl | CDK2/cyclin A | 37[2] |
| 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivative | Isopropyl | CDK2 | Low nanomolar range[3] |
| AT7518 (a pyrazole-based CDK inhibitor used as a control) | Not specified (complex structure) | CDK2 | (Used as a positive control in studies)[4] |
| Table 2: Comparative Inhibitory Activity against c-Jun N-terminal Kinase 3 (JNK3) | |||
| Compound | 3-Position Substituent | Target Kinase | IC50 (µM) |
| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (8a) | Alkyl (acetonitrile derivative) | JNK3 | 0.227[5] |
| Compound 7a (a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative) | Alkyl | JNK3 | 0.635[5] |
| Compound 7b (a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative) | Alkyl | JNK3 | 0.824[5] |
| Compound 8b (a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative) | Alkyl | JNK3 | 0.361[5] |
| Table 3: Comparative Inhibitory Activity against Discoidin Domain Receptor 2 (DDR2) and other kinases | ||||
| Compound | 3-Position Substituent on Pyrazole | Target Kinase | IC50 (nM) | Off-Target Kinase Inhibition (%) @ 100 nM |
| Compound 35 | Isopropyl | DDR2 | Maintained good inhibitory activity | RET and Flt3 inhibition reduced |
| Compound 36 | Cyclopropyl | DDR2 | Maintained good inhibitory activity | Further reduced RET and Flt3 inhibition |
Analysis of Bioactivity:
The available data suggests that the substitution at the 3-position of the pyrazole ring significantly influences kinase inhibitory activity. In the context of CDK2 inhibition, a 3-cyclopropyl pyrazole derivative (PNU-292137) demonstrates potent nanomolar activity.[2] While direct comparison with an identical scaffold bearing a 3-alkyl group is not available in the provided results, a series of 3-isopropyl pyrazolo[4,3-d]pyrimidines also show low nanomolar IC50 values against CDK2, indicating that small alkyl groups can also confer high potency.[3]
For JNK3 inhibition, a series of 3-alkyl pyrazole derivatives show potent activity in the sub-micromolar range.[5]
A study on DDR2 inhibitors provides a more direct comparison. The replacement of a methyl group with a cyclopropyl group on the pyrazole ring was found to significantly improve pharmacokinetic properties and, in a related optimization, replacing an isopropyl group with a cyclopropyl group further reduced off-target activities against RET and Flt3 kinases while maintaining potent DDR2 inhibition.[6] This highlights a key advantage of the cyclopropyl group in enhancing selectivity.
The constrained nature of the cyclopropyl ring can lead to a more favorable orientation within the kinase ATP-binding pocket, potentially increasing binding affinity and selectivity. Furthermore, the cyclopropyl group is generally more metabolically stable than linear alkyl chains, which can lead to improved pharmacokinetic profiles.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed pyrazole derivatives.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: TGF-β/ALK5 Signaling Pathway in Cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of inhibitors against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compounds (3-cyclopropyl or 3-alkyl pyrazole derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted test compounds to the wells. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Quantify the kinase activity by measuring the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (3-cyclopropyl or 3-alkyl pyrazole derivatives)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The strategic incorporation of a 3-cyclopropyl moiety in pyrazole derivatives often imparts favorable pharmacological properties compared to simple 3-alkyl substitutions. While both can yield highly potent compounds, the cyclopropyl group can offer advantages in terms of enhanced selectivity and improved metabolic stability, which are critical attributes for successful drug candidates. The data presented in this guide, although not from a single comprehensive study, consistently points towards the benefits of considering the 3-cyclopropyl pyrazole scaffold in the design of novel kinase inhibitors and other therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and solidify the advantages of this chemical motif.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole-4-Carbaldehyde Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly pyrazole-4-carbaldehyde analogs, have demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity of Pyrazole-4-Carbaldehyde Analogs
Pyrazole-4-carbaldehyde derivatives have emerged as promising candidates for anticancer drug development, with several analogs exhibiting potent inhibitory activity against various cancer cell lines and specific molecular targets. The following sections summarize the quantitative data and key SAR insights from various studies.
Inhibition of Cancer Cell Lines
The cytotoxic effects of various pyrazole-4-carbaldehyde analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below, offering a direct comparison of their potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | Novel pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | [1] |
| Doxorubicin (Standard) | - | MCF7 (Breast) | 0.95 | [1] |
| Compound 33 | Indole linked to pyrazole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |
| Compound 34 | Indole linked to pyrazole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |
| Doxorubicin (Standard) | - | HCT116, MCF7, HepG2, A549 | 24.7 - 64.8 | [1] |
| Compound 35 | Pyrazole ring-containing isolongifolanone derivative | HepG2 (Liver) | 3.53 | [1] |
| Compound 35 | Pyrazole ring-containing isolongifolanone derivative | MCF7 (Breast) | 6.71 | [1] |
| Compound 35 | Pyrazole ring-containing isolongifolanone derivative | Hela (Cervical) | 5.16 | [1] |
| Compound 37 | Pyrazole ring-containing isolongifolanone derivative | MCF7 (Breast) | 5.21 | [1] |
| Compound 6k | Pyrazole-4-carboxamide analog | HeLa (Cervical) | 0.43 | [2] |
| Compound 6k | Pyrazole-4-carboxamide analog | HepG2 (Liver) | 0.67 | [2] |
| Compound 4a | Benzofuropyrazole derivative | K562 (Leukemia) | 0.26 | [3] |
| Compound 4a | Benzofuropyrazole derivative | A549 (Lung) | 0.19 | [3] |
Key Structure-Activity Relationship Insights (Anticancer):
-
PI3 Kinase Inhibition: Compound 43 was identified as a potent PI3 kinase inhibitor, demonstrating significantly better cytotoxicity against MCF7 breast cancer cells than the standard drug doxorubicin.[1]
-
CDK2 Inhibition: Indole-linked pyrazole derivatives, specifically compounds 33 and 34, showed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) with IC50 values of 0.074 µM and 0.095 µM, respectively.[1] This suggests that the indole moiety at a specific position is crucial for CDK2 inhibitory activity.
-
Aurora Kinase Inhibition: Pyrazole-4-carboxamide analog 6k demonstrated high cytotoxicity against HeLa and HepG2 cells and was found to selectively inhibit Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[2]
-
Dual EGFR and VEGFR-2 Inhibition: Certain 5-alkylated selanyl-1H-pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2, which is believed to contribute to their superior anticancer properties.[1]
-
General Observations: The pyrazoles were generally found to be more potent than the corresponding benzofuropyrazoles.[3] The nature and position of substituents on the pyrazole and associated phenyl rings play a critical role in determining the anticancer potency and selectivity.
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity:
The in vitro antitumor activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF7, HCT116, HepG2, A549) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity of Pyrazole-4-Carbaldehyde Analogs
Derivatives of pyrazole-4-carbaldehyde have also been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit significant activity against various pathogenic bacteria and fungi.
Antimicrobial Screening Data
The antimicrobial efficacy of these analogs is typically assessed by determining the zone of inhibition or the minimum inhibitory concentration (MIC).
| Compound ID | Modification | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Fungal Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| [III]c | 3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | S. aureus, E. coli | Promising activity | - | - | [4] |
| [III]e | 3-(4-nitrophenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | S. aureus, E. coli | Promising activity | - | - | [4] |
| Ampicillin (Standard) | - | S. aureus, E. coli | Standard reference | - | - | [4] |
| 4c | 3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | B. subtilis, P. aeruginosa, E. coli, S. aureus | Significant activity | C. albicans, A. niger | Significant activity | |
| 4f | 3-(2,4-dichlorophenyl)-1-(2-(2,4,6-trichlorophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | B. subtilis, P. aeruginosa, E. coli, S. aureus | Significant activity | C. albicans, A. niger | Significant activity |
Key Structure-Activity Relationship Insights (Antimicrobial):
-
Effect of Substituents: The presence of electron-withdrawing groups, such as chloro and nitro groups on the phenyl ring at the 3-position of the pyrazole core, appears to enhance antibacterial activity.[4]
-
Halogenation: Compounds containing halogen atoms (bromo and trichloro) attached to the phenoxy moiety (compounds 4c and 4f) demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. This suggests that lipophilicity and the electronic effects of halogens are important for antimicrobial action.
-
General Efficacy: Many of the synthesized pyrazole-4-carbaldehyde derivatives have shown good to moderate antibacterial and antifungal activities.[5]
Experimental Protocols: Antimicrobial Activity
Agar Well Diffusion Method:
This method is widely used to screen for antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow of the agar well diffusion method.
Synthesis of Pyrazole-4-Carbaldehyde Analogs
A common and efficient method for the synthesis of the pyrazole-4-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[4][6][7]
Caption: General scheme of the Vilsmeier-Haack reaction.
This reaction typically involves the treatment of a suitable hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 4-formyl pyrazole derivative. The specific substituents on the starting hydrazone determine the final structure of the analog.
This guide provides a snapshot of the current understanding of the SAR of pyrazole-4-carbaldehyde analogs. The presented data and experimental protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of more potent and selective therapeutic agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous highly effective anti-inflammatory drugs.[1][2][3][4] These five-membered heterocyclic compounds are renowned for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][5] This selective action allows them to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the protective COX-1 enzyme.[1][6][7]
This guide provides an objective comparison of the efficacy of various pyrazole-based agents, including established drugs like Celecoxib and emerging derivatives. The comparison is supported by in vitro and in vivo experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action: Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism of pyrazole derivatives is the selective inhibition of COX-2.[6][8][9] The COX-2 enzyme is typically induced at sites of inflammation and plays a crucial role in converting arachidonic acid into prostaglandins (PGs), which are pivotal mediators of pain, fever, and inflammation.[9][10][11] By binding to a specific pocket in the COX-2 enzyme, these agents block the synthesis of pro-inflammatory prostaglandins like PGE2.[1][12]
Beyond COX-2 inhibition, many pyrazole compounds exhibit a multi-target approach to suppressing inflammation by:
-
Inhibiting NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a transcription factor that controls the expression of numerous inflammatory genes.[13] Certain pyrazole derivatives can impede NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13][14]
-
Modulating Lipoxygenase (LOX) Pathways: Some pyrazole hybrids have been designed to dually inhibit both COX-2 and 5-lipoxygenase (5-LOX), an enzyme responsible for producing pro-inflammatory leukotrienes.[1][15]
-
Suppressing Pro-inflammatory Cytokines and Mediators: These agents can directly reduce the generation of key inflammatory molecules, including nitric oxide (NO), TNF-α, and various interleukins in immune cells like macrophages.[1][13][16]
Caption: Primary signaling pathway for pyrazole-based COX-2 inhibitors.
Quantitative Comparison of Efficacy
The following tables summarize experimental data on the inhibitory potency and anti-inflammatory activity of various pyrazole-based agents.
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, along with the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4.5 | 0.02 | 225 | [1][17] |
| Etoricoxib | >100 | ~1 | >100 | [18] |
| Diclofenac | ~1.5 | ~0.05 | 30 | [18] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1][17] |
| Pyrazolo-pyrimidine Derivative | - | 0.015 | - | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [1] |
| Pyrazole Derivative 6e | - | Comparable to Celecoxib | - | [16] |
| Trimethoxy Derivative 5f | - | 1.50 | - | [16] |
| Trimethoxy Derivative 6f | - | 1.15 | - | [16] |
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This table shows the percentage of edema inhibition in the rat paw edema model, a standard for assessing acute anti-inflammatory effects.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug / Inhibition (%) | Reference |
| General Pyrazoles | 10 | 65 - 80 | Indomethacin / 55 | [1] |
| Compound 2a | - | 84.39 | Celecoxib / 83.76 | [19] |
| Compound 3a | - | 87.21 | Celecoxib / 83.76 | [19] |
| Compound 6b | - | 89.57 | Celecoxib / 83.76 | [19] |
| Compound 7b | - | 88.37 | Celecoxib / 83.76 | [19] |
Table 3: Inhibition of Pro-inflammatory Cytokines and Mediators
This table details the inhibitory effects of novel pyrazole derivatives on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | Target | Inhibition (%) | Reference Drug / Inhibition (%) | Reference |
| Arylpyrazole Derivative | 5 µM | IL-6 Production | 85 | - | [1][17] |
| Compound 6f | - | NO Production | 70 | Celecoxib / 83 | [16] |
| Compound 6e | - | TNF-α, IL-6, PGE-2 | Promising Inhibition | - | [16] |
| Compound 6f | - | TNF-α, IL-6, PGE-2 | Promising Inhibition | - | [16] |
| Compound 6c | Concentration-dependent | NF-κB Nuclear Translocation | Significant Inhibition | - | [14] |
Detailed Experimental Protocols
Reproducibility is critical in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema Assay
This model is widely used to evaluate the efficacy of anti-inflammatory drugs in an acute inflammatory setting.[20]
-
Animals: Wistar albino rats (150-200g) or Swiss albino mice are used. Animals are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Animals are randomly divided into several groups (n=5-6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Reference Drug (e.g., Indomethacin or Celecoxib at 10 mg/kg)
-
Test Compound(s) at various doses.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (typically 60 minutes), induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[20]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 2: In Vitro COX Inhibition Assay (Whole Blood Method)
This assay determines the inhibitory activity and selectivity of compounds on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
-
Blood Collection: Collect fresh human blood into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot 1 mL of whole blood into tubes containing the test compound (at various concentrations) or vehicle.
-
Allow the blood to clot by incubating at 37°C for 60 minutes to induce COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Centrifuge to separate the serum.
-
Measure TXB2 concentration in the serum using a specific ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression and activity.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) by plotting the percent inhibition against the log concentration of the compound. The Selectivity Index is then calculated as IC50(COX-1)/IC50(COX-2).
Protocol 3: Cytokine and Nitric Oxide Inhibition in RAW 264.7 Macrophages
This in vitro assay assesses the ability of compounds to suppress the production of key inflammatory mediators.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group and an LPS-only control group.
-
Incubate for 18-24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on NO, TNF-α, and IL-6 production compared to the LPS-only control. Ensure to perform a cell viability assay (e.g., MTT) to rule out cytotoxicity as the cause of reduced mediator production.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. caep.ca [caep.ca]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. ec.europa.eu [ec.europa.eu]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Spectroscopic Confirmation of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages predicted data and comparative analysis with structurally similar molecules to provide a robust framework for its structural elucidation.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Accurate structural confirmation is paramount for its use as a building block in the synthesis of novel bioactive molecules. This guide details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that collectively provide unambiguous evidence for its chemical structure.
Data Presentation: Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and comparative quantitative data for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde-H | ~9.8-10.0 | Singlet | Deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| Pyrazole-H (C5-H) | ~7.5-8.0 | Singlet | Aromatic proton on the pyrazole ring. |
| N-Methyl (N-CH₃) | ~3.8-4.0 | Singlet | Methyl group attached to the nitrogen atom of the pyrazole ring. |
| Cyclopropyl-CH | ~1.8-2.2 | Multiplet | Methine proton of the cyclopropyl group, coupled to the methylene protons. |
| Cyclopropyl-CH₂ | ~0.8-1.2 | Multiplet | Methylene protons of the cyclopropyl group, appearing as two distinct signals due to diastereotopicity. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | ~185-195 | Carbonyl carbon, highly deshielded. |
| Pyrazole C3 | ~150-160 | Carbon attached to the cyclopropyl group. |
| Pyrazole C5 | ~130-140 | Carbon bearing the pyrazole proton. |
| Pyrazole C4 | ~115-125 | Carbon attached to the aldehyde group. |
| N-Methyl (N-CH₃) | ~35-40 | Methyl carbon attached to nitrogen. |
| Cyclopropyl-CH | ~10-15 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~5-10 | Methylene carbons of the cyclopropyl group. |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1680-1710 | Strong | Characteristic strong absorption for a conjugated aldehyde.[3][4][5] |
| C-H Stretch (Aldehyde) | 2720-2780 and 2820-2880 | Medium | Two distinct bands are often observed for the aldehydic C-H stretch.[3][4] |
| C=N Stretch (Pyrazole) | ~1500-1600 | Medium | Stretching vibration of the pyrazole ring. |
| C-H Stretch (Aromatic/Alkene) | ~3000-3100 | Medium | C-H stretching of the pyrazole ring. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium | C-H stretching of the methyl and cyclopropyl groups. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+ | 150.08 | Molecular ion peak corresponding to the molecular weight of C₈H₁₀N₂O.[6] |
| [M+H]+ | 151.09 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI.[6] |
| [M-CHO]+ | 121.07 | Fragment resulting from the loss of the formyl group (CHO). |
| [M-C₃H₅]+ | 109.04 | Fragment resulting from the loss of the cyclopropyl group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are general protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The solvent should be chosen based on the solubility of the compound and its residual peak should not overlap with signals of interest.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples (KBr pellet method) : Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
For liquid samples (thin film method) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition : Place the prepared sample in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[10]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis : The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural confirmation of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Spectroscopic confirmation of key structural features.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and definitive method for the structural confirmation of this compound. While direct experimental data is not widely published, the predicted spectroscopic data, in conjunction with the analysis of analogous compounds, offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers working with this compound, enabling them to verify its identity and purity, which is crucial for its application in further scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The positional arrangement of substituents on the pyrazole ring can significantly influence their pharmacological properties. This guide provides an objective comparison of the biological performance of pyrazole isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: A Tale of Two Isomers
The substitution pattern on the pyrazole ring plays a critical role in determining the anticancer efficacy and mechanism of action. Comparative studies of pyrazole regioisomers have revealed significant differences in their cytotoxic profiles against various cancer cell lines.
A study on tetra-substituted phenylaminopyrazole derivatives highlighted the importance of regiochemistry in their biological activity. Researchers synthesized and characterized two distinct N-methyl pyrazole isomers. While in this particular study, the synthesized compounds did not exhibit significant cytotoxic effects on the tested cancer and normal cell lines, it underscores the principle that different isomers can possess divergent biological activities, necessitating their individual synthesis and evaluation.[1]
In another investigation, a series of novel pyrazole derivatives were synthesized, and their tumor cell growth inhibitory activities were evaluated. This study, while not a direct comparison of isomers in all cases, demonstrated that subtle structural modifications, including the position of substituents, led to vastly different potencies. For instance, compound 5b (a methyl ester derivative) showed high potency against K562, MCF-7, and A549 cancer cell lines with GI50 values of 0.021, 1.7, and 0.69 µM, respectively.[2] This highlights the sensitivity of biological activity to the specific arrangement of functional groups around the pyrazole core.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Isomer | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | [2] |
| A549 (Lung) | 0.69 | [2] | |
| MCF-7 (Breast) | 1.7 | [2] | |
| Compound 5a | K562 (Leukemia) | Potent | [2] |
| A549 (Lung) | Potent | [2] | |
| Compound 4a | K562 (Leukemia) | 0.26 | [2] |
| A549 (Lung) | 0.19 | [2] | |
| Compound 5 | HepG2 (Liver) | 13.14 | [3] |
| MCF-7 (Breast) | 8.03 | [3] | |
| Roscovitine (Standard) | - | 0.99 (CDK2 IC50) | [3] |
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [4] |
| Sunitinib (Standard) | HCT-116 (Colon) | 10.69 | [4] |
Note: The table includes data from various pyrazole derivatives to illustrate the range of activities, as direct comparative data for a wide range of isomers is limited in the literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of pyrazole derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well microplate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The demand for efficient and versatile methods to synthesize substituted pyrazoles is ever-present in the quest for novel therapeutic agents. This guide provides an objective comparison of three prominent synthetic routes: the classical Knorr Pyrazole Synthesis, the synthesis from α,β-unsaturated ketones (chalcones), and the modern 1,3-Dipolar Cycloaddition. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for key examples.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | General Conditions | Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis, often requires heating. | Good to excellent (typically 60-95%) | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions. |
| Synthesis from Chalcones | α,β-Unsaturated ketones (Chalcones), Hydrazines | Often involves a two-step process (cyclization then oxidation), can be performed one-pot. | Good to excellent (typically 65-95%) | Access to a wide variety of substitution patterns, chalcones are readily prepared. | May require an additional oxidation step, potential for side reactions. |
| 1,3-Dipolar Cycloaddition | Nitrile imines (from hydrazonoyl halides), Alkynes/Alkenes | Base-mediated, often at room temperature. | Good to excellent (typically 70-95%) | High regioselectivity, mild reaction conditions, broad substrate scope. | Requires preparation of nitrile imine precursors, some reagents can be sensitive. |
In-Depth Analysis and Experimental Data
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains a widely utilized method for pyrazole synthesis due to its simplicity and the accessibility of starting materials.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
General Reaction Scheme:
Mechanism of the Knorr Pyrazole Synthesis.
A critical aspect of the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine. The regiochemical outcome is influenced by steric and electronic factors of the substituents and the reaction conditions.
Comparative Experimental Data for Knorr Synthesis:
| Product | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3,5-diphenyl-1H-pyrazole | Dibenzoylmethane | Hydrazine hydrate | Acetic acid | 12 | 95 | 85 | [3] |
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | 100 | High | [2] |
| 1,3,5-trisubstituted pyrazoles | Substituted 1,3-diketones | Phenylhydrazine | Ethanol | 1-16 | Reflux | 66-93 | [4][5] |
Synthesis from α,β-Unsaturated Ketones (Chalcones)
This method provides a versatile route to 3,5-diaryl and other substituted pyrazoles. The synthesis typically proceeds in two stages: the formation of a pyrazoline intermediate by the reaction of a chalcone with a hydrazine, followed by oxidation to the aromatic pyrazole. However, one-pot procedures have also been developed.[3]
General Reaction Scheme:
General workflow for pyrazole synthesis from chalcones.
Comparative Experimental Data for Synthesis from Chalcones:
| Product | Chalcone | Hydrazine | Conditions | Time | Temp (°C) | Yield (%) | Reference |
| 3,5-diphenyl-1H-pyrazole | 1,3-Diphenyl-2-propen-1-one | Hydrazine hydrate | Acetic acid, reflux | 4 h | Reflux | 68 | [6] |
| 3,5-diphenyl-1H-pyrazole | 1,3-Diphenyl-2-propen-1-one | Hydrazine hydrate | [HDBU][OAc], air | 12 h | 95 | 85 | [3] |
| 1,3,5-triphenyl-pyrazole | 1,3-Diphenyl-2-propen-1-one | Phenylhydrazine | Toluene, MW, N₂ then O₂ | 3.5 h | 200 | 88 | [7] |
1,3-Dipolar Cycloaddition
This modern approach offers excellent control over regioselectivity and is often performed under mild conditions.[8] A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with an alkyne or an alkyne equivalent to form the pyrazole ring.[9]
General Reaction Scheme:
Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Comparative Experimental Data for 1,3-Dipolar Cycloaddition:
| Product | Nitrile Imine Precursor | Dipolarophile | Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1,3,4,5-tetrasubstituted pyrazoles | Hydrazonyl chlorides | α-bromocinnamaldehyde | Triethylamine, Chloroform | 7-10 | RT | 72-85 | [9] |
| 1,3,5-trisubstituted pyrazoles | Hydrazonoyl halides | Ninhydrin-derived carbonates | Triethylamine, DCM | 1-3 | RT | up to 95 | [10] |
| 1,3,5-trisubstituted pyrazoles | N-alkylated tosylhydrazones | Terminal alkynes | t-BuOK, DMSO | 12 | 80 | 71-95 | [11] |
Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-diphenyl-1H-pyrazole[3]
-
Materials: Dibenzoylmethane (1.0 mmol), hydrazine hydrate (1.2 mmol), 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) acetate ([HDBU][OAc]) (2.0 mL).
-
Procedure:
-
A mixture of dibenzoylmethane (0.2 mmol) and [HDBU][OAc] (2.0 mL) is stirred at 95 °C under air for 12 hours.
-
The product is purified by silica gel column flash chromatography using petroleum ether/ethyl acetate as an eluent.
-
The resulting product is a white solid with a yield of 85%.
-
Protocol 2: Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone[7]
-
Materials: 1,3-Diphenyl-2-propen-1-one (chalcone) (5.0 mmol), hydrazine hydrate (25.0 mmol), glacial acetic acid (30 mL).
-
Procedure:
-
A mixture of dry chalcone, hydrazine hydrate, and acetic acid is added to a conical flask.
-
The reaction mixture is refluxed for 4 hours.
-
Subsequently, the reaction mixture is poured onto crushed ice.
-
The precipitate is then separated by filtration, washed with water, and crystallized from methanol to yield a yellowish crystalline solid (68% yield).
-
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole[10]
-
Materials: α-bromocinnamaldehyde (3 mmol), hydrazonyl chloride (3 mmol), triethylamine (3.3 mmol), dry chloroform or dichloromethane (10 mL).
-
Procedure:
-
A solution of α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane is treated with triethylamine.
-
The reaction mixture is stirred at room temperature until the disappearance of the starting materials (monitored by TLC, typically 7-10 hours).
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate eluent system.
-
Conclusion
The choice of synthetic route for a particular substituted pyrazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol.
-
The Knorr Pyrazole Synthesis is a reliable and straightforward method, particularly for symmetrically substituted pyrazoles. Its main drawback is the potential for regioisomeric mixtures with unsymmetrical substrates.
-
The synthesis from chalcones offers great flexibility in accessing a wide range of 3,5-diarylpyrazoles and their analogs. While traditionally a two-step process, modern one-pot variations have improved its efficiency.
-
The 1,3-Dipolar Cycloaddition represents a powerful and modern approach that provides excellent regioselectivity under mild conditions, making it highly suitable for the synthesis of complex, polysubstituted pyrazoles.
Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their target pyrazole derivatives. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and aid in the efficient synthesis of these vital heterocyclic compounds.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
I. Hazard and Safety Overview
Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][3]
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is incineration.[1] It is imperative not to release this chemical into the environment or dispose of it in drains.[2][4]
1. Waste Collection:
- Collect waste material in a suitable, clearly labeled, and closed container.[2][4]
- For spills, sweep up the solid material and place it into the designated waste container.[3][4] If dealing with a solution, absorb the spill with an inert material before collection.[2]
2. Preparation for Disposal:
- For incineration, it is recommended to dissolve or mix the material with a combustible solvent.[1] This should be done in a well-ventilated area, preferably a fume hood.
- Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[2][3][4] This must be done in accordance with local, regional, and national regulations.
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde have not been fully investigated.[1][2][3] Therefore, it should be handled as a potentially hazardous substance. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[3][4]
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[1][5][6] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[5][7] It is advisable to wear two pairs of gloves (inner and outer).[8] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] For larger quantities or increased risk of exposure, chemical-resistant clothing or a chemical splash suit may be necessary.[9][10] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2][6] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2][6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a durable material must be worn to protect against spills and falling objects.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2][6]
-
Conduct all handling and weighing operations within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound in a tared, sealed container within the chemical fume hood.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
3. Reaction Setup and Monitoring:
-
Set up the reaction apparatus within the chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, preferably at a low temperature.
-
Perform all extraction, washing, and purification steps within the fume hood.
5. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.
-
Remove and dispose of contaminated PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[11]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[11] Do not dispose of this chemical down the drain.[2][11]
2. Waste Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[11]
-
Ensure that incompatible waste streams are segregated.[11]
3. Professional Disposal:
-
Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11]
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. biosynth.com [biosynth.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
